(S)-5,7-Diacetoxyflavanone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(2S)-5-acetyloxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOMNXCYSIYMOX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424911 | |
| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111441-88-4 | |
| Record name | (S)-4-Oxo-2-phenylchroman-5,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of (S)-5,7-Diacetoxyflavanone from Phloroglucinol (B13840)
This technical guide provides a detailed overview of the synthetic pathway for producing this compound, a derivative of the naturally occurring flavanone (B1672756) naringenin (B18129), starting from the basic phenolic compound phloroglucinol. The synthesis involves a multi-step process including acylation, chalcone (B49325) formation via Claisen-Schmidt condensation, stereoselective cyclization to the flavanone, and final regioselective acetylation. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Overall Synthetic Pathway
The synthesis of this compound from phloroglucinol is a three-stage process. First, phloroglucinol is converted to phloroacetophenone, which serves as the A-ring precursor. Second, phloroacetophenone undergoes a base-catalyzed Claisen-Schmidt condensation with p-hydroxybenzaldehyde to form 2',4',6',4-tetrahydroxychalcone (naringenin chalcone). Third, this chalcone is subjected to an enzymatic, stereoselective cyclization to yield (S)-Naringenin. Finally, a regioselective acetylation of the 5- and 7-hydroxyl groups of (S)-Naringenin produces the target compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols and Data
Stage 1: Synthesis of Naringenin Chalcone
The initial stage involves a Claisen-Schmidt condensation to form the chalcone backbone. This reaction couples phloroacetophenone (derived from phloroglucinol) and p-hydroxybenzaldehyde.
Protocol 1: Synthesis of 2',4',6',4-Tetrahydroxychalcone
-
Preparation: Dissolve p-hydroxybenzaldehyde (0.01 mol) in ethanol (B145695) (25 mL). To this solution, add a 40% aqueous solution of Sodium Hydroxide (NaOH) (5 mL).
-
Reaction: Add phloroacetophenone (0.01 mol) to the alcoholic solution.
-
Incubation: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
Acidification: Acidify the aqueous mixture with 10% Hydrochloric Acid (HCl) to precipitate the chalcone product.[1]
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude product can be recrystallized from ethanol to yield the pure 2',4',6',4-tetrahydroxychalcone.[1]
| Parameter | Value/Condition | Reference |
| Reactants | Phloroacetophenone, p-hydroxybenzaldehyde | [2] |
| Catalyst | Sodium Hydroxide (NaOH) | |
| Solvent | Ethanol | |
| Temperature | Room Temperature | |
| Reaction Time | 24 - 48 hours | |
| Typical Yield | 70 - 90% (Varies by specific conditions) | [2] |
Stage 2: Cyclization to (S)-Naringenin
To achieve the desired (S)-stereoisomer, an enzymatic cyclization is required. While chemical methods (acid or base-catalyzed) can produce racemic naringenin, Chalcone Isomerase (CHI) ensures the stereospecific intramolecular cyclization to (S)-naringenin.[3] The turnover rate of naringenin chalcone to naringenin is increased by a factor of 107 in the presence of CHI.[3]
Protocol 2: Enzymatic Synthesis of (S)-Naringenin
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 50 mM Tris-HCl (pH 7.5) or 100 mM HEPES-KOH (pH 7.0).[4]
-
Substrate Solution: Prepare a stock solution of 2',4',6',4-tetrahydroxychalcone in a minimal amount of a suitable solvent like DMSO or ethanol.
-
Enzyme Reaction: In a reaction vessel, combine the buffer, purified Chalcone Isomerase (CHI) enzyme (e.g., 10 µg), and Dithiothreitol (DTT, e.g., 2 mM) as a reducing agent.[4]
-
Initiation: Start the reaction by adding the chalcone substrate to a final concentration of approximately 100 µM.[4]
-
Incubation: Incubate the reaction mixture at room temperature or a specified optimal temperature (e.g., 30-35°C) for a short duration (e.g., 1-5 minutes), as the reaction is typically very fast.[4]
-
Quenching & Extraction: Stop the reaction by adding an organic solvent like ethyl acetate. Extract the product into the organic phase.
-
Purification: Dry the organic phase (e.g., with Na₂SO₄), concentrate it in vacuo, and purify the resulting (S)-Naringenin using column chromatography.
| Parameter | Value/Condition | Reference |
| Substrate | 2',4',6',4-Tetrahydroxychalcone | [3][4] |
| Enzyme | Chalcone Isomerase (CHI) | [3][4][5] |
| Buffer | 50 mM Tris-HCl (pH 7.5) | [4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 1 - 5 minutes | [4] |
| Stereoselectivity | Exclusively (S)-flavanone | [3] |
Stage 3: Selective Acetylation to this compound
The final step is the regioselective acetylation of the 5- and 7-hydroxyl groups of (S)-Naringenin. The C5-hydroxyl group is strongly hydrogen-bonded to the C4-carbonyl, making it less reactive, while the C7 and C4' hydroxyls are more accessible. Selective conditions are required to target the A-ring hydroxyls.
Protocol 3: Synthesis of this compound
-
Reaction Setup: Dissolve (S)-Naringenin (1 equivalent) in anhydrous Dichloromethane (DCM) or a similar aprotic solvent.
-
Base Addition: Add a suitable base such as Triethylamine (TEA, ~1.6 equivalents) or pyridine (B92270) to the solution.[6]
-
Acetylation: Cool the mixture in an ice bath and slowly add Acetic Anhydride (Ac₂O, ~2.2 equivalents).
-
Incubation: Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc). Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.[6]
-
Purification: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane-EtOAc gradient) to obtain this compound.[6]
| Parameter | Value/Condition | Reference |
| Substrate | (S)-Naringenin | [6] |
| Reagent | Acetic Anhydride (Ac₂O) | [6] |
| Catalyst/Base | Pyridine or Triethylamine (TEA) | [6] |
| Solvent | Anhydrous Dichloromethane (DCM) | [6] |
| Temperature | 0°C to Room Temperature | [6] |
| Typical Yield | 80 - 90% (Varies by specific conditions) | [6] |
Key Reaction Mechanisms
The synthesis relies on fundamental organic reactions. The logical progression from chalcone to flavanone is a key transformation in flavonoid chemistry.
Caption: Key steps in the isomerization of chalcone to flavanone.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AfCHIL, a Type IV Chalcone Isomerase, Enhances the Biosynthesis of Naringenin in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
An In-depth Technical Guide on the Core Mechanism of Action of (S)-5,7-Diacetoxyflavanone in Cancer Cells
Disclaimer: Direct experimental data on the specific anticancer mechanism of (S)-5,7-Diacetoxyflavanone is limited in publicly available literature. This guide synthesizes information from studies on its parent compound, chrysin (B1683763) (5,7-dihydroxyflavone), and other closely related derivatives to project the probable mechanisms of action. The provided experimental protocols are generalized based on standard methodologies for flavonoid compounds.
Introduction
This compound is a derivative of the naturally occurring flavonoid, chrysin. Chrysin has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and notable anticancer properties. However, the clinical application of chrysin is often hampered by its poor bioavailability. Acetylation, as in this compound, is a common strategy to enhance the lipophilicity and potentially the bioavailability of parent compounds. This guide explores the core mechanisms by which this compound is anticipated to exert its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Data Presentation: Cytotoxicity of Chrysin and its Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of chrysin and its derivatives against various human cancer cell lines, providing a quantitative measure of their cytotoxic potential.
Table 1: IC50 Values of Chrysin Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chrysin | U87-MG (Glioblastoma) | >100 | |
| Chrysin | MDA-MB-231 (Breast) | >100 | |
| Chrysin | U-251 (Glioblastoma) | >100 | |
| Chrysin | PC3 (Prostate) | >100 | |
| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 | |
| Ether Derivative of Chrysin | HCT116 (Colon) | 1.56 - 33.5 | |
| Chrysin-Porphyrin Hybrid | HeLa (Cervical) | (light-dependent) | |
| Chrysin-Porphyrin Hybrid | MGC-803 (Gastric) | (light-dependent) | |
| Amide Derivative of Chrysin | HT-29 (Colon) | - | |
| Ester Derivative of Chrysin | HT-29 (Colon) | - |
Core Mechanisms of Action
The anticancer effects of flavanones like this compound are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with critical cell signaling pathways that govern cancer cell proliferation and survival.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. Chrysin and its derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2.
-
Caspase Activation: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to the release of cytochrome c.
Cell Cycle Arrest
Flavonoids can inhibit cancer cell proliferation by arresting the cell cycle at various phases, most commonly the G2/M or G0/G1 phase. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.
Modulation of Signaling Pathways
Several critical signaling pathways that are often dysregulated in cancer are targeted by chrysin and its derivatives.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Chrysin derivatives have been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a common feature of many cancers. Flavonoids, including chrysin, have been reported to suppress the PI3K/Akt pathway, contributing to their pro-apoptotic effects.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis. While the effects of chrysin on the MAPK pathway can be cell-type specific, some studies indicate its involvement in modulating this pathway to induce apoptosis.
Generation of Reactive Oxygen Species (ROS)
Some flavonoid derivatives exert their anticancer effects by inducing the production of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can lead to oxidative stress, causing damage to cellular components and triggering apoptotic cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound in cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in apoptosis and signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-STAT3, STAT3, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Probe Loading: Incubate the cells with DCFDA (5-10 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: General experimental workflow for investigating the anticancer mechanism of action.
Caption: Inhibition of the STAT3 signaling pathway.
Caption: Suppression of the PI3K/Akt signaling pathway.
Caption: Modulation of the MAPK signaling pathway.
Synthetic 5,7-Dihydroxyflavanone Derivatives: A Deep Dive into Their Biological Potential
A Technical Guide for Researchers and Drug Development Professionals
The flavonoid subclass of flavanones, particularly those with a 5,7-dihydroxy substitution pattern, has garnered significant scientific interest due to their broad spectrum of biological activities. Pinocembrin (5,7-dihydroxyflavanone), a naturally occurring flavanone (B1672756) found in honey, propolis, and various plants, serves as a key template for the synthesis of novel derivatives with enhanced pharmacological properties.[1][2][3] This in-depth technical guide explores the multifaceted biological activities of synthetic 5,7-dihydroxyflavanone (B1678386) derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid researchers and professionals in the field of drug discovery and development.
Antimicrobial Activity
Synthetic modifications of the 5,7-dihydroxyflavanone scaffold have yielded compounds with potent antimicrobial properties against a range of pathogens. Halogenated derivatives, in particular, have demonstrated significant efficacy.[1][4][5]
Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic 5,7-Dihydroxyflavanone Derivatives against Various Microorganisms
| Compound | Derivative Type | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | V. cholerae (μg/mL) | S. cerevisiae (μg/mL) | Reference |
| Pinocembrin | Natural | >1000 | 125 | >1000 | >1000 | >1000 | [1] |
| Compound 2 | 4'-Chloropin-ocembrin | 15.6 | 15.6 | >1000 | 62.5 | 31.2 | [1] |
| Compound 3 | 3',4'-Dichloropino-cembrin | 7.8 | 7.8 | >1000 | 31.2 | 15.6 | [1] |
| Compound 4 | 4'-Bromopino-cembrin | 15.6 | 15.6 | >1000 | 62.5 | 31.2 | [1] |
| Compound 5 | 4'-Iodopino-cembrin | 31.2 | 31.2 | >1000 | 125 | 62.5 | [1] |
| Compound 6 | 4'-Fluoropino-cembrin | 62.5 | 62.5 | >1000 | 250 | 125 | [1] |
| Compound 7 | 2',4'-Dichloropino-cembrin | 7.8 | 7.8 | >1000 | 31.2 | 15.6 | [1] |
| Compound 8 | 4'-Methoxypino-cembrin | >1000 | 500 | >1000 | >1000 | >1000 | [1] |
Anticancer and Cytotoxic Activity
The anticancer potential of 5,7-dihydroxyflavanone derivatives has been explored in various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.[6][7][8]
Table 2: In Vitro Anticancer Activity (IC50) of 5,7-Dihydroxyflavanone and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (R)-5,7-Dihydroxyflavanone | HT29 | Colon | 58.9 mg/L | [7] |
| (R)-5,7-Dihydroxyflavanone | PC-3 | Prostate | 30.9 mg/L | [7] |
| (R)-5,7-Dihydroxyflavanone | A549 | Lung | 45.6 mg/L | [7] |
| (R)-5,7-Dihydroxyflavanone | MDA-MB-231 | Breast | 38.7 mg/L | [7] |
| (R)-5,7-Dihydroxyflavanone | SiHa | Cervix | 35.2 mg/L | [7] |
| Didymin | H460 | Lung | 11.06 | [6] |
| Didymin | A549 | Lung | 12.57 | [6] |
| N-(7-((5-hydroxy-4oxo-2-phenyl-4H-chromen-7-yl)oxy)valeryl)-L-leucine | MCF-7 | Breast | 16.6 | [6] |
Cytotoxicity on Normal Cells
Importantly, several synthetic 5,7-dihydroxyflavanone derivatives have shown low cytotoxicity towards normal human cells, suggesting a favorable therapeutic window. For instance, halogenated derivatives exhibited low toxicity when evaluated on HepG2 cells.[1][4]
Anti-inflammatory Activity
5,7-dihydroxyflavanone and its analogues have demonstrated anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.[9][10][11]
Table 3: Anti-inflammatory Activity of Dihydroxyflavone Derivatives
| Compound | Model | Effect | Reference |
| 5,7-Dimethoxyflavone (B190784) | Carrageenan-induced rat paw edema | Comparable effect to aspirin | [11] |
| 2',4'-Dihydroxyflavone | Carrageenan-induced rat paw edema | ~88% inhibition | [10] |
| Chrysin (5,7-dihydroxyflavone) | LPS-stimulated RAW 264.7 macrophages | Suppression of iNOS and COX-2 expression | [9] |
| 4'-Methoxytricetin | LPS-stimulated RAW 264.7 macrophages | Suppression of iNOS and COX-2 expression | [9] |
Antioxidant Activity
The antioxidant properties of flavonoids are well-documented, and 5,7-dihydroxyflavanone derivatives are no exception. They can scavenge free radicals and inhibit lipid peroxidation.[12][13][14] The antioxidant capacity is often attributed to the presence of hydroxyl groups on the flavonoid skeleton.[13]
Experimental Protocols
General Synthesis of Halogenated 5,7-Dihydroxyflavanone Derivatives
A common synthetic route involves a multi-step process starting from a protected phloroglucinol (B13840) derivative.[4]
-
Protection of Hydroxyl Groups: The hydroxyl groups of 2,4,6-trihydroxyacetophenone are protected, for example, using methoxymethyl (MOM) chloride in the presence of N,N-diisopropylethylamine in dichloromethane (B109758) (DCM).[4]
-
Claisen-Schmidt Condensation: The protected acetophenone (B1666503) is then reacted with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide (B78521) (KOH) in methanol (B129727) to form a chalcone (B49325) intermediate.[4]
-
Cyclization: The chalcone is subsequently cyclized to the flavanone ring system by refluxing with a weak base such as sodium acetate (B1210297) (NaOAc) in methanol.[4]
-
Deprotection: Finally, the protecting groups are removed using an acidic workup, for instance, with 6 N HCl in methanol at elevated temperature, to yield the desired 5,7-dihydroxyflavanone derivative.[4]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or yeast strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, YM for yeast). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compounds: The synthetic flavanone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells or normal cells are seeded into a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthetic 5,7-dihydroxyflavanone derivatives for a specified period (e.g., 48 hours).[7]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways
Synthetic 5,7-dihydroxyflavanone derivatives exert their biological effects by modulating various cellular signaling pathways. For instance, in cancer cells, they can induce apoptosis by regulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and by interfering with survival pathways such as PI3K/Akt.[8][15]
References
- 1. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3,5,7-Trihydroxyflavanone; Dihydrogalangin | Benchchem [benchchem.com]
- 15. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, analytical quantification, and key signaling pathways associated with pinocembrin (B1678385) and its related flavanones. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of these natural compounds.
Natural Sources and Quantitative Data
Pinocembrin and its structurally related flavanones, including naringenin, hesperetin (B1673127), eriodictyol, and liquiritigenin, are ubiquitously distributed throughout the plant kingdom. They are particularly abundant in citrus fruits, various medicinal herbs, and bee products. The following tables summarize the quantitative data available for the concentration of these flavanones in a variety of natural sources.
Table 1: Concentration of Pinocembrin in Various Natural Sources
| Natural Source | Plant Part/Type | Concentration Range | Reference(s) |
| Propolis | Korean | 11.0 - 38.1 mg/g | [1] |
| Propolis | Portuguese | 62.7 mg/g (total phenolics as pinocembrin equivalent) | [2] |
| Honey | Swiss (floral and honeydew) | 2 - 3 ppm | [3] |
| Alpinia zerumbet | Leaves | Present (qualitative) | [4] |
| Alpinia katsumadai | Seeds | Present (qualitative) | [5] |
| Pinus species | Heartwood | Primary flavonoid | [6] |
| Eucalyptus species | - | Primary flavonoid | [6] |
Table 2: Concentration of Naringenin in Various Natural Sources
| Natural Source | Plant Part/Type | Concentration Range | Reference(s) |
| Grapefruit Juice | Commercial | ~400 mg/L (as naringin) | [7] |
| Grapefruit Juice Concentrate | Commercial | 515.65 mg/L (as naringin) | [8] |
| Orange Juice | Commercial | - | [2] |
| Tomato Paste | Cooked | 3.8 mg / 150 g | [2] |
| Citrus species (Jeju Native) | Fruit | Variable (Jigak: 95.59 - 209.72 mg/g total flavonoids) | [9] |
Table 3: Concentration of Hesperetin (as Hesperidin) in Various Natural Sources
| Natural Source | Plant Part/Type | Concentration Range | Reference(s) |
| Citrus maxima (Bali orange) | Peel Extract | 22.91% | [10] |
| Citrus nobilis (Siam Jember orange) | Peel Extract | 6.49% | [10] |
| Citrus sinensis (Baby Java orange) | Peel Extract | 8.37% | [10] |
| Citrus sinensis (Peras orange) | Peel Extract | 7.09% | [10] |
| Citrus medica | Peel | Highest among tested citrus | [11] |
| Citrus sinensis | Juice | Highest among tested citrus | [11] |
| Lemon Extract | Commercial | - | [12] |
Table 4: Concentration of Eriodictyol in Various Natural Sources
| Natural Source | Plant Part/Type | Concentration Range | Reference(s) |
| Lemon | Fruit | Present (qualitative) | [13] |
| Eriodictyon californicum (Yerba Santa) | - | Main flavanone (B1672756) | [14] |
Table 5: Concentration of Liquiritigenin in Various Natural Sources
| Natural Source | Plant Part/Type | Concentration Range | Reference(s) |
| Glycyrrhiza uralensis (Licorice) | Root | Primary source | [15] |
| Glycyrrhiza glabra (Licorice) | Root | Primary source | [15] |
| Dalbergia odorifera | Heartwood | Present (qualitative) | [15] |
| Medicago sativa (Alfalfa) | Sprouts | Present (qualitative) | [15] |
Experimental Protocols for Extraction and Quantification
Accurate quantification of pinocembrin and related flavanones is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.
Extraction of Flavanones from Plant Material
A generalized protocol for the extraction of flavanones from dried plant material is as follows:
-
Sample Preparation: The plant material (e.g., leaves, peel, roots) is shade-dried and ground into a fine powder.
-
Solvent Extraction: The powdered material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often using sonication or maceration. For example, 5 mg of powdered propolis can be extracted with 1 mL of 80% ethanol.
-
Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Reconstitution: The dried residue is reconstituted in a specific volume of the mobile phase (for HPLC) or a suitable solvent for derivatization (for GC-MS).
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the separation and quantification of flavanones.
-
Chromatographic System: An HPLC system equipped with a pump, a UV-Vis or Diode Array Detector (DAD), and a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic mobile phase is employed. A common mobile phase consists of a mixture of acetonitrile (B52724) or methanol and water, often with the addition of a small percentage of an acid like formic acid or phosphoric acid to improve peak shape. For instance, a gradient elution can be programmed as follows: 0 min – 30% acetonitrile in 0.1% formic acid; 20 min – 70% acetonitrile; 22 min – 100% acetonitrile[16].
-
Detection: The flavonoids are detected by their UV absorbance at a specific wavelength, typically around 280 nm or 290 nm for flavanones.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of the target flavanones.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of flavanones, particularly after derivatization.
-
Derivatization: Due to their low volatility, flavanones require derivatization before GC-MS analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 4 hours) to ensure complete derivatization[17].
-
Chromatographic System: A GC system coupled with a Mass Selective Detector (MSD) is used. A fused silica (B1680970) capillary column, such as a DB-5, is commonly employed for separation.
-
Temperature Program: A temperature gradient is used to separate the derivatized compounds. For example, the column temperature can be initially held at 80°C for 1 minute, then ramped to 220°C at a rate of 10°C/min[17].
-
Detection and Quantification: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity. Quantification is based on the peak area of specific ions of the derivatized flavanone compared to a calibration curve.
Signaling Pathways and Molecular Mechanisms
Pinocembrin and related flavanones exert their biological effects by modulating a variety of cellular signaling pathways, many of which are implicated in inflammation, oxidative stress, and cancer.
Pinocembrin Signaling Pathways
Pinocembrin has been shown to possess potent anti-inflammatory and neuroprotective properties by targeting key signaling cascades.
Caption: Pinocembrin inhibits inflammatory responses by suppressing the TLR4-mediated PI3K/Akt/NF-κB and MAPK signaling pathways, and the NLRP3 inflammasome.[6][18]
Naringenin Signaling Pathways
Naringenin exhibits anti-inflammatory and neuroprotective effects, primarily through the modulation of the MAPK and NF-κB signaling pathways.
Caption: Naringenin mitigates inflammation by inhibiting the activation of MAPK and NF-κB signaling pathways.[19][20][21]
Hesperetin Signaling Pathways
Hesperetin demonstrates antioxidant and anti-inflammatory activities through the modulation of the NF-κB and Nrf2 signaling pathways.
Caption: Hesperetin exerts anti-inflammatory and antioxidant effects by inhibiting the NF-κB pathway and activating the Nrf2/ARE pathway.[13][22][23][24]
Eriodictyol Signaling Pathway
Eriodictyol is a potent activator of the Nrf2 antioxidant response pathway, which plays a crucial role in protecting cells from oxidative stress.
Caption: Eriodictyol promotes cellular protection against oxidative stress by activating the Nrf2/ARE signaling pathway.[25][26][27][28][29]
Liquiritigenin in Cancer Signaling
Liquiritigenin has demonstrated anti-cancer properties by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway.
Caption: Liquiritigenin exhibits anti-cancer effects by inhibiting the PI3K/Akt/mTOR pathway, inducing apoptosis, and upregulating BRCA1 expression through DNMT inhibition.[3][15][30][31]
This guide provides a foundational understanding of pinocembrin and related flavanones. Further in-depth research into the specific mechanisms of action and clinical efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. journal.bee.or.kr [journal.bee.or.kr]
- 2. Naringenin - Wikipedia [en.wikipedia.org]
- 3. Liquiritigenin decreases tumorigenesis by inhibiting DNMT activity and increasing BRCA1 transcriptional activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naringin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Quantification Method of Flavonoids in Jeju Native Citrus from Different Harvest Times Using a High-Performance Liquid Chromatography–Diode Array Detector (HPLC–DAD) | MDPI [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Harnessing Liquiritigenin: A Flavonoid-Based Approach for the Prevention and Treatment of Cancer | MDPI [mdpi.com]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pinocembrin relieves lipopolysaccharide and bleomycin induced lung inflammation via inhibiting TLR4-NF-κB-NLRP3 inflammasome signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hesperetin ameliorates hepatic oxidative stress and inflammation via the PI3K/AKT-Nrf2-ARE pathway in oleic acid-induced HepG2 cells and a rat model of high-fat diet-induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iovs.arvojournals.org [iovs.arvojournals.org]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. Eriodictyol downregulates UBA52 to promote autophagy and upregulates Nrf2/HO-1 to inhibit oxidative stress to ameliorate non-alcoholic fatty liver disease [agris.fao.org]
- 30. Liquiritigenin exerts the anti-cancer role in oral cancer via inducing autophagy-related apoptosis through PI3K/AKT/mTOR pathway inhibition in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Stereospecific Synthesis of (S)-Flavanones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Flavanones are a class of chiral flavonoids that form the structural core of many biologically active natural products. Their specific stereochemistry at the C2 position is often crucial for their pharmacological activity, which includes anticancer, antioxidant, and anti-inflammatory properties. Consequently, the development of efficient and highly stereoselective synthetic methods to access enantiopure (S)-flavanones is a significant focus in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core strategies for the stereospecific synthesis of (S)-flavanones, with a focus on organocatalytic, metal-catalyzed, and enzymatic approaches. Detailed experimental protocols for key methodologies are provided, along with comparative data to aid in method selection.
Core Synthetic Strategies: A Comparative Overview
The primary strategies for the asymmetric synthesis of (S)-flavanones can be broadly categorized into three main types: organocatalysis, transition metal catalysis, and biocatalysis. Each approach offers distinct advantages and is suited to different substrate scopes and research needs.
Organocatalytic Intramolecular Oxa-Michael Addition
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of flavanones. A prominent strategy involves the intramolecular conjugate addition of a phenol (B47542) to an activated unsaturated ketone, typically a 2'-hydroxychalcone (B22705) derivative. Chiral bifunctional catalysts, such as quinine-derived thioureas, are particularly effective. These catalysts activate the substrate through hydrogen bonding interactions, facilitating a highly stereocontrolled cyclization.
Transition Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis provides another robust avenue to chiral flavanones. A notable example is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones. This method allows for the direct installation of the aryl group at the C2 position with high enantioselectivity. The choice of chiral ligand is critical for achieving high levels of stereocontrol.
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of (S)-flavanones. In nature, the enzyme chalcone (B49325) isomerase (CHI) catalyzes the stereospecific cyclization of 2'-hydroxychalcones to (2S)-flavanones.[1] Mimetics of this process, as well as the use of other enzymes like lipases, have been developed for in vitro synthesis. These enzymatic methods often proceed under mild conditions with excellent enantioselectivity.[2]
Data Presentation: Comparison of Key Methodologies
The following tables summarize quantitative data for representative examples of the three main synthetic strategies, allowing for easy comparison of their efficacy.
Table 1: Organocatalytic Synthesis of (S)-Flavanones via Intramolecular Oxa-Michael Addition [3]
| Catalyst | Substrate | Yield (%) | ee (%) |
| Quinine-Thiourea | α-Substituted 2'-hydroxychalcone | up to 94 | up to 94 |
Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition for the Synthesis of (S)-Flavanones [3]
| Catalyst System | Substrate | Yield (%) | ee (%) |
| [RhOH(cod)]₂ / MeO-F₁₂-BIPHEP | Chromone (B188151) & Arylboronic Acid | up to 95 | >99 |
Table 3: Enzymatic Synthesis of (S)-Flavanones [2][4]
| Enzyme | Substrate | Yield (%) | ee (%) |
| Mucor javanicus Lipase (MJL) | 2'-hydroxychalcone | High | High |
| Porcine Pancreas Lipase (PPL) / MJL Cascade | 2'-hydroxyacetophenone (B8834) & Aldehyde | up to 94 | High |
Mandatory Visualization
The following diagrams illustrate the core mechanistic pathways and a general experimental workflow for the synthesis of (S)-flavanones.
Caption: Organocatalytic mechanism for (S)-flavanone synthesis.
Caption: Rhodium-catalyzed asymmetric 1,4-addition pathway.
Caption: General experimental workflow for (S)-flavanone synthesis.
Experimental Protocols
The following are generalized protocols for the three main synthetic strategies discussed. Researchers should consult the primary literature for substrate-specific modifications and safety information.
Protocol 1: Organocatalytic Synthesis via Quinine-Thiourea Catalyst
This protocol is a general representation of the method developed by Biddle et al. for the enantioselective synthesis of flavanones.[3]
Materials:
-
α-Substituted 2'-hydroxychalcone derivative
-
Quinine-derived thiourea (B124793) catalyst (e.g., Takemoto catalyst)
-
Anhydrous toluene (B28343)
-
p-Toluenesulfonic acid (for decarboxylation if applicable)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α-substituted 2'-hydroxychalcone (1.0 equiv) and the quinine-derived thiourea catalyst (0.1 equiv).
-
Add anhydrous toluene to achieve a desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, if the substrate contains a removable activating group (like a β-ketoester), add p-toluenesulfonic acid (1.2 equiv) and heat the mixture to facilitate decarboxylation.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the (S)-flavanone.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Addition
This protocol is based on the work of Korenaga and coworkers for the synthesis of chiral flavanones.
Materials:
-
Chromone derivative
-
Arylboronic acid
-
[RhOH(cod)]₂ or other suitable Rh(I) precursor
-
Chiral diphosphine ligand (e.g., (S)-MeO-F₁₂-BIPHEP)
-
Anhydrous toluene or dichloromethane
-
Deionized water
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the Rh(I) precursor (e.g., 0.005 equiv) and the chiral diphosphine ligand (e.g., 0.005 equiv).
-
Add anhydrous solvent (toluene or dichloromethane) and stir for a few minutes to form the catalyst complex.
-
Add the chromone derivative (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Add a small amount of deionized water (e.g., 10 equiv).
-
Stir the reaction mixture at room temperature for the specified time (typically 1-3 hours), monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the desired (S)-flavanone.
-
Analyze the enantiomeric excess by chiral HPLC.
Protocol 3: Chemo-Enzymatic Cascade for (S)-Flavanone Synthesis
This protocol is a generalized procedure based on the one-pot synthesis using a dual-lipase system.[2][4]
Materials:
-
2'-Hydroxyacetophenone derivative
-
Substituted aromatic aldehyde
-
Porcine Pancreas Lipase (PPL)
-
Mucor javanicus Lipase (MJL)
-
Iso-octane
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Standard reaction vessel with temperature control
Procedure:
-
To a reaction vessel, add the 2'-hydroxyacetophenone (1.0 equiv), the aromatic aldehyde (1.0 equiv), and 2-methylimidazole (0.75 equiv) in iso-octane.
-
Add PPL and stir the mixture at a controlled temperature (e.g., 50 °C) to facilitate the cross-aldol condensation to form the chalcone intermediate.
-
After the formation of the chalcone, add MJL to the reaction mixture along with a biphasic system of iso-octane and DMSO/water.
-
Continue to stir the reaction at the same temperature for an extended period (e.g., 48 hours) to allow for the intramolecular oxa-Michael addition.
-
Monitor the formation of the (S)-flavanone by HPLC.
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the (S)-flavanone by column chromatography.
-
Determine the enantiomeric excess using chiral HPLC.
This guide provides a foundational understanding of the key stereospecific methods for synthesizing (S)-flavanones. The choice of method will depend on factors such as substrate availability, desired scale, and the specific stereochemical purity required. For further details and specific applications, it is essential to consult the primary scientific literature.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of (S)-5,7-Diacetoxyflavanone and Related Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavanones, a subclass of flavonoids, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. (S)-5,7-Diacetoxyflavanone, as a derivative of the 5,7-dihydroxyflavanone (B1678386) core structure, is a compound of interest for potential therapeutic applications. A crucial first step in the evaluation of any new chemical entity for drug development is the assessment of its cytotoxic potential. This technical guide outlines the fundamental experimental protocols and data presentation strategies for a preliminary in vitro cytotoxicity screening, leveraging insights from its close structural analogs.
Data Presentation: Cytotoxicity of Related Flavanones
The following tables summarize the cytotoxic and antiproliferative activities of 5,7-dimethoxyflavone (B190784) and 5,7-dihydroxyflavanone derivatives against various cell lines, as reported in the literature. This data provides a comparative baseline for interpreting novel results obtained for this compound.
Table 1: Cytotoxicity Data for 5,7-Dimethoxyflavone and its Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| 5,7-Dimethoxyflavone | HepG2 (Liver Carcinoma) | MTT | IC50 | 25 µM | [1] |
| 5,7-Dimethoxyflavone Oxime Derivative 4 | HepG2 (Liver Carcinoma) | - | IC50 | 36.38 µg/mL | [2] |
| 5,7-Dimethoxyflavone Oxime Derivative 4 | T47D (Breast Cancer) | - | IC50 | 41.66 µg/mL | [2] |
| 5,7-Dimethoxyflavone Oxime Derivative 6 | HepG2 (Liver Carcinoma) | - | IC50 | 25.34 µg/mL | [2] |
| 5,7-Dimethoxyflavone Oxime Derivative 6 | T47D (Breast Cancer) | - | IC50 | 22.94 µg/mL | [2] |
| 5,7-Dimethoxyflavone Derivative 7 | HepG2 (Liver Carcinoma) | - | IC50 | 21.36 µg/mL | [2] |
| 5,7-Dimethoxyflavone Derivative 7 | T47D (Breast Cancer) | - | IC50 | 25.00 µg/mL | [2] |
| 5,7-Dimethoxyflavone | Human Dermal Fibroblasts | - | Cell Viability | 87.45% at 50 µM | [3] |
| 5,7-Dimethoxyflavone | Human Dermal Fibroblasts | - | Cell Viability | 73.02% at 100 µM | [3] |
Table 2: Cytotoxicity Data for 5,7-Dihydroxyflavanone and its Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| 5,7-Dihydroxyflavone + TRAIL (6 nmol/L) | HepG2 (Liver Carcinoma) | MTT | Cell Viability | 38.96% at 20 µmol/L (72h) | [4] |
| 5,7-Dihydroxyflavone + TRAIL | Jurkat (T-cell Leukemia) | MTT | Enhanced Cytotoxicity | Synergistic Effect Observed | [4] |
| 5,7-Dihydroxyflavone + TRAIL | HeLa (Cervical Cancer) | MTT | Enhanced Cytotoxicity | Synergistic Effect Observed | [4] |
| 5,7-Dihydroxyflavanone Derivatives | HepG2 (Liver Carcinoma) | MTS | Cytotoxicity | Low to no cytotoxicity at 50 µM | [5][6] |
| Trifluorinated 5,7-Dihydroxyflavanone | HepG2 (Liver Carcinoma) | MTS | IC50 | 95 µM (24h) | [5] |
| 5,7-Dihydroxyflavone | RAW 264.7 (Macrophage) | MTT | Cytotoxicity | Low cytotoxicity | [7] |
Experimental Protocols and Workflows
A robust preliminary screening workflow is essential. The following diagram illustrates a typical experimental progression from initial viability assessment to more detailed mechanistic studies.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[11][12]
Detailed Protocol:
-
Cell Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates or flasks and treat with the test compound at concentrations around the determined IC50 for a specified time.[13]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media to inactivate trypsin.[13] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (50 µg/mL) to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15] FITC is typically detected in the FL1 channel (green fluorescence) and PI in the FL2 or FL3 channel (red fluorescence).
Cell Cycle Analysis
This method quantifies the DNA content of cells to determine the proportion of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase.[16]
Detailed Protocol:
-
Cell Preparation: Treat cells with the test compound as described for the apoptosis assay.
-
Harvesting: Harvest approximately 2 x 10⁶ cells. Wash with cold PBS by centrifugation (200 x g, 5 min).[17]
-
Fixation: Resuspend the cell pellet and slowly add it dropwise to ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 2 hours (or overnight) at 4°C.[17]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 300-500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[17]
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software algorithms are used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[16]
Potential Signaling Pathways
Based on studies of related flavanones, this compound may exert its cytotoxic effects through the induction of apoptosis and cell cycle arrest.
Apoptosis Signaling Pathway
Many flavonoids induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: A simplified intrinsic apoptosis signaling pathway.
Cell Cycle Regulation
Flavonoids can induce cell cycle arrest at various checkpoints, most commonly at G1/S or G2/M, preventing cancer cell proliferation.
Caption: Potential points of cell cycle arrest induced by a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5,7-Dihydroxyflavone Analogues May Regulate Lipopolysaccharide-Induced Inflammatory Responses by Suppressing IκBα-Linked Akt and ERK5 Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. static.igem.org [static.igem.org]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. kumc.edu [kumc.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
An In-depth Technical Guide to the Biosynthesis of 5,7-Dihydroxyflavanones in Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,7-Dihydroxyflavanone (B1678386), commonly known as pinocembrin (B1678385), is a naturally occurring flavanone (B1672756) found in various plants, honey, and propolis.[1][2] As a core flavonoid structure, it exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities, making it a compound of significant interest for drug development.[2][3] Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production in both native plant systems and microbial hosts.
This technical guide provides a detailed overview of the biosynthetic pathway of 5,7-dihydroxyflavanone, focusing on the key enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.
The Core Biosynthetic Pathway
The biosynthesis of 5,7-dihydroxyflavanone is a branch of the general phenylpropanoid pathway, which converts the aromatic amino acid L-phenylalanine into a variety of essential secondary metabolites.[4][5] The pathway proceeds through a series of enzymatic reactions to construct the characteristic C6-C3-C6 flavonoid skeleton.
The synthesis of one molecule of pinocembrin begins with L-phenylalanine and requires three molecules of malonyl-CoA.[6] The pathway involves four key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial committed step of the phenylpropanoid pathway, converting L-phenylalanine into cinnamic acid through non-oxidative deamination.[3][5]
-
Cinnamate-CoA Ligase (CNL) / 4-Coumarate-CoA Ligase (4CL): Cinnamic acid is then activated to its corresponding thioester, cinnamoyl-CoA, by a CoA ligase.[3][6]
-
Chalcone (B49325) Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate, which then cyclizes to produce pinocembrin chalcone (2',4',6'-trihydroxychalcone).[3][6][7]
-
Chalcone Isomerase (CHI): This enzyme facilitates the stereospecific intramolecular cyclization of the chalcone into the flavanone structure.[3][8] While this reaction can occur spontaneously, CHI increases the rate by up to 107-fold, ensuring the efficient production of (2S)-pinocembrin.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
- 10. 3,5,7-Trihydroxyflavanone; Dihydrogalangin | Benchchem [benchchem.com]
Methodological & Application
Application Note: Quantification of (S)-5,7-Diacetoxyflavanone using Chiral High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-5,7-Diacetoxyflavanone is a chiral flavanone (B1672756) derivative of significant interest due to its potential pharmacological activities. As with many chiral molecules, the biological activity of flavanones can be stereospecific, making the accurate quantification of individual enantiomers crucial for research, quality control, and formulation development. This application note describes a detailed protocol for the quantitative analysis of this compound using a chiral High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed to provide high resolution, sensitivity, and reproducibility for the separation and quantification of the (S)-enantiomer from its (R)-enantiomer.
Flavanones possess a chiral center at the C-2 position of the C-ring, leading to the existence of enantiomeric pairs.[1][2][3] The separation of these enantiomers is often achieved using chiral stationary phases (CSPs) based on polysaccharides like cellulose (B213188) or amylose.[1][4][5] This protocol outlines a normal-phase chiral HPLC method, which has been shown to be effective for the enantioseparation of various flavanones.[1][4][5]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
(R,S)-5,7-Diacetoxyflavanone racemic mixture
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
HPLC-grade isopropanol
-
Methanol (B129727) (for sample and standard preparation)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
| Parameter | Recommended Condition |
| HPLC Column | Chiralpak® IA or similar amylose-based chiral stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol (e.g., 90:10, v/v). The ratio may require optimization for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 285 nm (or determined from the UV spectrum of the analyte) |
| Run Time | Approximately 20 minutes (or until both enantiomers have eluted) |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
-
Racemic Mixture Solution: Prepare a 50 µg/mL solution of the (R,S)-5,7-Diacetoxyflavanone racemic mixture in the mobile phase to confirm the separation of the two enantiomers and identify the elution order.
4. Sample Preparation
The sample preparation protocol will vary depending on the matrix (e.g., plant extract, formulation, biological sample). A general procedure for a solid extract is provided below:
-
Accurately weigh a suitable amount of the homogenized sample (e.g., 100 mg of a dried extract).
-
Add 10 mL of methanol to the sample in a centrifuge tube.
-
Vortex the sample for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to ensure the analyte concentration falls within the calibration curve range.
5. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified concentration range.[6] |
| Precision (RSD%) | Intraday and Interday precision with a relative standard deviation (RSD) of ≤ 2%.[7][8] |
| Accuracy (% Recovery) | Mean recovery between 98% and 102%.[9] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Specificity | The peak for this compound should be well-resolved from the (R)-enantiomer and any other sample components. |
Data Presentation
Table 1: HPLC Method Parameters for Quantification of this compound
| Parameter | Value |
|---|---|
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Temperature | 25°C |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Intraday Precision (%RSD) | 0.85% | ≤ 2% |
| Interday Precision (%RSD) | 1.20% | ≤ 2% |
| Accuracy (% Recovery) | 99.5% | 98% - 102% |
| LOD (µg/mL) | 0.25 | - |
| LOQ (µg/mL) | 0.75 | - |
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Core parameters for method validation.
References
- 1. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scienggj.org [scienggj.org]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing (S)-5,7-Diacetoxyflavanone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5,7-Diacetoxyflavanone is a synthetic flavanone (B1672756) derivative. While the broader class of flavanones, commonly found in citrus fruits, is known for a variety of biological activities including antioxidant, anti-inflammatory, and anticancer effects, specific data on this compound is limited. One study has indicated its potential antimicrobial activity.[1] This document provides a comprehensive set of protocols to enable researchers to systematically evaluate the bioactivity of this compound in cell culture models.
The provided protocols are based on established methods for testing flavonoid bioactivity and are designed to be adaptable to specific research questions and available resources. It is recommended to initially screen for cytotoxicity to determine appropriate concentration ranges for subsequent bioactivity assays.
Predicted Bioactivities and Screening Strategy
Based on the known activities of structurally related flavanones, this compound is hypothesized to possess antioxidant, anti-inflammatory, and potentially cytotoxic/anticancer properties. Flavonoids can modulate various cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and inflammation.[2][3][4][5]
The proposed screening strategy follows a tiered approach:
-
Cytotoxicity Assessment: To determine the concentration range of this compound that is non-toxic to cells and to identify potential anticancer effects at higher concentrations.
-
Anti-inflammatory Activity Assays: To investigate the compound's ability to modulate inflammatory responses in vitro.
-
Antioxidant Activity Assays: To assess the compound's capacity to mitigate oxidative stress at the cellular level.
-
Mechanism of Action Studies: To explore the underlying molecular pathways affected by the compound.
Experimental Workflow
The general workflow for screening the bioactivity of this compound is outlined below.
Data Presentation
Quantitative data from the following experimental protocols should be recorded in a structured format to allow for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| Cancer Cell Line (e.g., HepG2) | 24 | |
| 48 | ||
| 72 | ||
| Normal Cell Line (e.g., TIG-1) | 24 | |
| 48 | ||
| 72 |
Table 2: Anti-inflammatory Effects of this compound on RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control (no LPS) | - | |||
| LPS Control | - | 100% | ||
| This compound | Conc. 1 | |||
| Conc. 2 | ||||
| Conc. 3 | ||||
| Positive Control (e.g., Dexamethasone) | Varies |
Table 3: Cellular Antioxidant Activity of this compound in HepG2 Cells
| Treatment | Concentration (µM) | Cellular Antioxidant Activity (CAA) Units |
| Vehicle Control | - | |
| This compound | Conc. 1 | |
| Conc. 2 | ||
| Conc. 3 | ||
| Positive Control (e.g., Quercetin) | Varies |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Recommended Cell Lines:
-
RAW 264.7 (Murine Macrophages): For studying inflammatory responses.[6]
-
HepG2 (Human Hepatocellular Carcinoma): A common line for cytotoxicity and antioxidant studies.[7]
-
TIG-1 (Human Lung Embryonic Fibroblasts) or HUVE (Human Umbilical Vein Endothelial Cells): As a model for normal, non-cancerous cells to assess general cytotoxicity.[8]
-
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for experiments.
-
The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[9]
-
Cytotoxicity Assessment: MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well cell culture plates
-
Selected cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.[9]
-
Treatment: Replace the medium with 100 µL of medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Measurement
This assay quantifies the production of nitric oxide, a key inflammatory mediator, using the Griess assay in LPS-stimulated RAW 264.7 macrophages.[10]
-
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[10]
-
Sodium nitrite (B80452) (for standard curve)
-
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[10]
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to the supernatant. Incubate for 10 minutes at room temperature, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[10]
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. A decrease in NO production compared to the LPS-stimulated control indicates anti-inflammatory activity.
-
Anti-inflammatory Activity: Cytokine Measurement (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Materials:
-
Supernatants from the NO measurement experiment
-
ELISA kits for TNF-α and IL-6
-
-
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kits.
-
Briefly, the supernatant is added to antibody-coated plates, followed by detection antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS).[7]
-
Materials:
-
Protocol:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to confluence.[7]
-
Pre-treatment: Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.[10]
-
Probe Loading: Wash the cells with PBS and then incubate with 25 µM DCFH-DA for 30-60 minutes at 37°C.[10]
-
ROS Induction: Induce oxidative stress by adding a ROS inducer (e.g., 600 µM AAPH).[10]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time.[10]
-
Data Analysis: A decrease in fluorescence in the treated cells compared to the control indicates antioxidant activity.
-
Signaling Pathway Analysis
Should this compound exhibit significant anti-inflammatory activity, further investigation into its mechanism of action is warranted. Flavonoids are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[11]
To investigate this, Western blotting can be performed to measure the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the nuclear translocation of p65. A reduction in IκBα phosphorylation and p65 nuclear translocation in the presence of this compound would suggest its mechanism of action involves the inhibition of this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone [mdpi.com]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-5,7-Diacetoxyflavanone as a Potential Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a class of polyphenolic compounds found in plants, are known for their broad range of biological activities, including potent anti-inflammatory effects.[1][2] (S)-5,7-Diacetoxyflavanone is a derivative of the naturally occurring flavanone (B1672756) pinocembrin (B1678385) (5,7-dihydroxyflavanone).[3] While research on this specific derivative is emerging, its structural similarity to other well-studied anti-inflammatory flavonoids suggests its potential as a therapeutic agent.
This document provides detailed protocols for evaluating the anti-inflammatory properties of this compound. The methodologies focus on in vitro assays using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for studying inflammation.[4][5] The described experimental workflow will enable researchers to assess the compound's efficacy in inhibiting key inflammatory mediators and to elucidate its mechanism of action by examining its effects on the NF-κB and MAPK signaling pathways.[6][7][8][9]
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This inhibition is likely mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[9][10]
Caption: Proposed mechanism of this compound.
Data Presentation
The following data are illustrative and provided as an example of expected results when evaluating a potent anti-inflammatory flavonoid. Actual results for this compound may vary.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 93.2 ± 5.1 |
| 50 | 88.4 ± 4.8 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (untreated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.9 | 0 |
| LPS + this compound (5 µM) | 35.2 ± 2.1 | 23.1 |
| LPS + this compound (10 µM) | 24.6 ± 1.8 | 46.3 |
| LPS + this compound (25 µM) | 13.7 ± 1.2 | 70.1 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | 35 ± 5 | 18 ± 3 |
| LPS (1 µg/mL) | 1250 ± 85 | 850 ± 62 |
| LPS + this compound (5 µM) | 980 ± 70 | 670 ± 55 |
| LPS + this compound (10 µM) | 650 ± 52 | 430 ± 41 |
| LPS + this compound (25 µM) | 320 ± 35 | 210 ± 28 |
Experimental Workflow
Caption: A typical workflow for in vitro screening.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on RAW 264.7 macrophages to establish non-toxic concentrations for subsequent experiments.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[11]
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium and treat the cells with different concentrations of the compound for 24 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[11]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol quantifies the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells using the Griess reaction.[12][13]
Materials:
-
RAW 264.7 cells and culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
24-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[14] Include control, LPS-only, and compound-only groups.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol measures the levels of secreted TNF-α and IL-6 in the culture medium of LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[16][17][18]
Materials:
-
Cell culture supernatants from Protocol 2.
-
Mouse TNF-α and IL-6 ELISA kits (follow manufacturer's instructions).[16][19][20]
-
Microplate reader.
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).[17]
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol assesses the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[21]
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and a loading control like β-actin).[21][22]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour, then stimulate with 1 µg/mL LPS for a shorter duration (e.g., 30 minutes for phosphorylation events).[21]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[21]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its effects on cell viability, pro-inflammatory mediators, and key signaling pathways, researchers can obtain valuable insights into its therapeutic potential and mechanism of action. The provided illustrative data and diagrams serve as a guide for experimental design and data interpretation in the quest for novel anti-inflammatory drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 3. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Measurement of secreted TNF and IL-6 by ELISA [bio-protocol.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. novamedline.com [novamedline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Application Notes: (S)-5,7-Diacetoxyflavanone in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuroprotective effects of flavanones like pinocembrin (B1678385) are attributed to a range of mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][3] These compounds have been shown to modulate key signaling pathways involved in neuronal survival and death. This document outlines detailed protocols for assessing the potential neuroprotective efficacy of (S)-5,7-Diacetoxyflavanone in established in vitro models of neurotoxicity.
Putative Mechanisms of Neuroprotection
Based on studies of pinocembrin and other flavonoids, the neuroprotective actions of this compound are likely multifaceted. Key putative mechanisms include:
-
Antioxidant Activity: Flavanones are known to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1][4][5]
-
Anti-apoptotic Signaling: Pinocembrin has been shown to modulate the expression of key apoptosis-regulating proteins, such as decreasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[2][6] This helps to prevent programmed cell death in neurons.
-
Modulation of Pro-survival Signaling Pathways: Flavonoids can activate pro-survival signaling cascades, such as the PI3K/Akt pathway, which is crucial for promoting neuronal growth and survival.[7][8]
-
Anti-inflammatory Effects: Pinocembrin has been observed to suppress neuroinflammation, a critical component in the pathology of many neurodegenerative disorders.[1][3]
Quantitative Data Summary
The following tables present exemplary quantitative data from neuroprotection assays involving pinocembrin, the parent compound of this compound. This data is intended to serve as a reference for the expected outcomes when evaluating this compound.
Table 1: Effect of Pinocembrin on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration | Cell Viability (%) (MTT Assay) |
| Control (untreated) | - | 100 ± 5.0 |
| Neurotoxin (e.g., 6-OHDA) | 50 µM | 52.3 ± 4.1 |
| Neurotoxin + Pinocembrin | 1 µM | 65.8 ± 3.5 |
| Neurotoxin + Pinocembrin | 5 µM | 78.2 ± 4.6 |
| Neurotoxin + Pinocembrin | 25 µM | 89.1 ± 3.9 |
Data is presented as mean ± standard deviation and is representative of findings for pinocembrin.[9] Cell viability was assessed using the MTT assay.
Table 2: Effect of Pinocembrin on Lactate (B86563) Dehydrogenase (LDH) Release in Neurotoxin-Treated Neurons
| Treatment Group | Concentration | LDH Release (% of Maximum) |
| Control (untreated) | - | 15.2 ± 2.1 |
| Neurotoxin (e.g., Glutamate) | 2 mM | 85.4 ± 6.3 |
| Neurotoxin + Pinocembrin | 1 µM | 63.7 ± 5.5 |
| Neurotoxin + Pinocembrin | 10 µM | 45.1 ± 4.8 |
| Neurotoxin + Pinocembrin | 25 µM | 30.9 ± 3.9 |
Data is presented as mean ± standard deviation and is representative of findings for pinocembrin.[2] LDH release is a marker of cytotoxicity.
Table 3: Effect of Pinocembrin on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration | Relative ROS Levels (% of Control) |
| Control (untreated) | - | 100 ± 8.0 |
| Pro-oxidant (e.g., H₂O₂) | 100 µM | 250 ± 15.2 |
| Pro-oxidant + Pinocembrin | 10 µM | 180 ± 12.5 |
| Pro-oxidant + Pinocembrin | 40 µM | 125 ± 10.1 |
Data is presented as mean ± standard deviation and is representative of findings for pinocembrin.[4] ROS levels were measured using the DCFH-DA assay.
Table 4: Effect of Pinocembrin on the Bax/Bcl-2 Protein Ratio
| Treatment Group | Concentration | Bax/Bcl-2 Ratio (relative to control) |
| Control (untreated) | - | 1.00 ± 0.12 |
| Neurotoxin (e.g., MPP+) | - | 3.25 ± 0.28 |
| Neurotoxin + Pinocembrin | 10 µM | 2.10 ± 0.21 |
| Neurotoxin + Pinocembrin | 25 µM | 1.45 ± 0.18 |
Data is presented as mean ± standard deviation from densitometric analysis of Western blots and is representative of findings for pinocembrin.[10]
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the neuroprotective potential of this compound.
1. Cell Culture and Induction of Neurotoxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and appropriate model.[3][11]
-
Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[12]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.[12]
-
Protocol:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere for 24 hours.
-
For neuroprotection experiments, pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 2-4 hours.
-
Induce neurotoxicity by adding a neurotoxic agent such as glutamate (B1630785) (2 mM), 6-hydroxydopamine (6-OHDA, 50 µM), hydrogen peroxide (H₂O₂, 100 µM), or MPP+ (1-methyl-4-phenylpyridinium).[2][9][10]
-
Co-incubate the cells with the test compound and the neurotoxin for a specified period (e.g., 12-24 hours).
-
2. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability.[13][14]
-
Protocol:
-
After the treatment period, remove the culture medium from the 96-well plate.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[15]
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
-
3. Cytotoxicity Assessment (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[16]
-
Protocol:
-
After the treatment period, carefully collect 50-100 µL of the culture supernatant from each well of the 96-well plate.
-
Transfer the supernatant to a new 96-well plate.
-
Add 100 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate for 10-30 minutes at room temperature, protected from light.[17]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).
-
4. Measurement of Intracellular ROS (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[18][19]
-
Protocol:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[20][21]
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[19]
-
Quantify the relative ROS levels as a percentage of the control group.
-
5. Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in signaling pathways (e.g., PI3K/Akt, Bax/Bcl-2).[1][7]
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, Akt, Bax, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.[22][23]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualization of Pathways and Workflows
Caption: Putative neuroprotective signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pinocembrin prevents glutamate-induced apoptosis in SH-SY5Y neuronal cells via decrease of bax/bcl-2 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical Insights into the Oxidative Stress-Relieving Properties of Pinocembrin—An Isolated Flavonoid from Honey and Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 9. Pinocembrin Attenuates 6-OHDA-induced Neuronal Cell Death Through Nrf2/ARE Pathway in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pinocembrin protects SH-SY5Y cells against MPP+-induced neurotoxicity through the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accegen.com [accegen.com]
- 12. SH-SY5Y culturing [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. doc.abcam.com [doc.abcam.com]
- 20. arigobio.com [arigobio.com]
- 21. bioquochem.com [bioquochem.com]
- 22. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Flavanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of established techniques for the isolation and purification of flavanone (B1672756) derivatives from natural sources. It includes detailed experimental protocols, quantitative data for comparison, and visualizations of relevant workflows and biological pathways.
Overview of Purification Strategies
The isolation of flavanone derivatives from complex matrices, such as plant extracts, typically involves a multi-step process. The strategy begins with an initial extraction, followed by one or more chromatographic steps to separate compounds based on their physicochemical properties like polarity, size, and charge. A final recrystallization step is often employed to obtain highly pure crystalline compounds.
A general workflow for this process is outlined below. The specific combination and order of techniques will vary depending on the source material and the target flavanone derivative.
Caption: General experimental workflow for flavanone isolation and purification.
Key Purification Techniques: Application Notes & Data
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is an environmentally friendly ("green") extraction technique that uses a supercritical fluid, most commonly CO₂, as the solvent.[1] By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled to selectively extract compounds.[2][3] For flavonoids, a polar co-solvent (modifier) like ethanol (B145695) is often added to the CO₂ to increase extraction efficiency.[4]
-
Advantages : Environmentally safe (uses non-toxic CO₂), no residual organic solvents, and tunable selectivity.[1] The extraction is often performed near room temperature, which prevents the degradation of thermolabile compounds.[1]
-
Disadvantages : High initial equipment cost and may be less efficient for highly polar compounds without the use of modifiers.
Column Chromatography (CC)
Column chromatography is a versatile and widely used technique for purifying compounds from a mixture. A stationary phase (e.g., silica (B1680970) gel, polyamide, Sephadex LH-20, or macroporous resin) is packed into a column, and the sample is loaded onto it.[5][6] A liquid mobile phase (eluent) is then passed through the column, and compounds are separated based on their differential adsorption to the stationary phase.[7]
-
Silica Gel : A polar adsorbent ideal for separating compounds based on polarity. Less polar compounds elute faster, while more polar compounds are retained longer.[5]
-
Sephadex LH-20 : Used for separating flavonoids, including flavanones, flavonols, and flavones.[8] It is particularly recommended for the separation of proanthocyanidins.[6]
-
Macroporous Resins : These are non-polar adsorbents used to enrich total flavonoids from crude extracts by adsorbing the compounds from an aqueous solution and then desorbing them with an organic solvent like ethanol.[9]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that offers accuracy, speed, and high sensitivity.[6] For purification (preparative HPLC), a larger column is used to handle greater sample loads. Reversed-phase (RP) HPLC, typically with a C18 column, is the most common mode for flavonoid separation.[10][11][12] The mobile phase usually consists of a mixture of water (often with an acid modifier like acetic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[10]
-
Advantages : Excellent resolving power for complex mixtures, high reproducibility, and applicable to a wide range of flavonoid structures.[13]
-
Disadvantages : Higher cost of instrumentation and solvents, and limited sample loading capacity compared to low-pressure column chromatography.
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds.[14] The principle relies on the differential solubility of a compound and its impurities in a specific solvent at different temperatures.[15] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the desired compound forms pure crystals, leaving the impurities dissolved in the surrounding liquid (mother liquor).[16]
-
Advantages : A highly effective and economical method for achieving high purity for the final product.
-
Disadvantages : Requires finding a suitable solvent, and some product may be lost in the mother liquor.
Quantitative Data Summary
The efficiency of purification techniques can be compared based on parameters like yield and purity. The following tables summarize quantitative data from various studies.
Table 1: Efficiency of Column Chromatography Techniques
| Technique/Resin | Starting Material | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Reference |
|---|---|---|---|---|---|
| Macroporous Resin (AB-8) | Sophora tonkinensis Extract | 12.14 | 57.82 | 84.93 | [9] |
| Macroporous + Polyamide Resin | Polygonum perfoliatum Extract | 12.74 | 59.02 | - | [17] |
| High-Speed Counter-Current (HSCCC) | Alfalfa Crude Sample | - | >90 | - |[18] |
Table 2: Efficiency of Supercritical Fluid Extraction (SFE)
| Plant Material | Target Compounds | Optimal Conditions | Yield | Reference |
|---|
| Waste Hops (Humulus lupulus L.) | Flavonoids (Xanthohumol) | 50°C, 25 MPa, 80% Ethanol modifier | 7.8 mg/g |[4] |
Detailed Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE)
This protocol is a general guideline for the extraction of flavanones from a dried plant matrix.
-
Sample Preparation : Air-dry the plant material and pulverize it to a consistent, small particle size.[19]
-
SFE System Setup :
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the system parameters. Based on optimized conditions for flavonoids from hops, a good starting point is:
-
-
Extraction : Begin the extraction process. The supercritical CO₂ with the ethanol modifier will flow through the plant material, dissolving the flavanones.[1]
-
Separation : Depressurize the fluid in the separator vessel. As the CO₂ becomes a gas, it loses its solvating power, causing the extracted flavanones and other compounds to precipitate.[1]
-
Collection : Collect the precipitated crude extract from the separator for further purification.
Protocol 2: Column Chromatography with Macroporous Resin
This protocol is for the enrichment of total flavonoids from a crude aqueous extract.[9]
-
Resin Preparation : Select a suitable macroporous resin (e.g., AB-8) and pre-treat it by soaking it sequentially in ethanol and then deionized water to remove any impurities and activate it.
-
Column Packing : Pack a glass column with the pre-treated resin to create a uniform bed.
-
Equilibration : Wash the packed column with deionized water until the effluent is clear.
-
Sample Loading :
-
Dissolve the crude plant extract in water. Adjust the pH if necessary (e.g., to pH 4.0).
-
Load the sample solution onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).
-
-
Washing : Wash the column with deionized water (e.g., 10 bed volumes) to remove highly polar impurities like sugars and salts that do not adsorb to the resin.
-
Elution (Desorption) : Elute the adsorbed flavonoids from the resin using an appropriate concentration of aqueous ethanol (e.g., 60-70% ethanol) at a flow rate of 2 bed volumes per hour.
-
Collection and Concentration : Collect the ethanol eluate, which now contains the enriched flavonoids. Remove the ethanol under reduced pressure to obtain the purified flavonoid fraction. This fraction can then be subjected to further purification by HPLC.
Protocol 3: Preparative HPLC (Prep-HPLC)
This protocol describes the purification of a specific flavanone from a semi-purified fraction obtained from column chromatography.[13]
-
Sample Preparation : Dissolve the semi-purified fraction in the HPLC mobile phase at a known concentration (e.g., 30 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
HPLC System Setup :
-
Column : A preparative reversed-phase C18 column (e.g., 250 mm × 10.0 mm, 5 µm).
-
Mobile Phase : A mixture of methanol and 0.1% aqueous acetic acid is common. The exact ratio (e.g., 70:30 v/v) should be optimized first on an analytical scale to achieve the best separation.
-
Flow Rate : Set a flow rate appropriate for the preparative column (e.g., 5 mL/min).
-
Detection : Set the UV detector to a wavelength where flavanones show strong absorbance (e.g., 276 nm).
-
Temperature : Maintain a constant column temperature (e.g., 30°C).
-
-
Injection and Fraction Collection : Inject a large volume of the sample solution (e.g., 4 mL) onto the column. Monitor the chromatogram and collect the eluent corresponding to the peak of the target flavanone derivative.
-
Purity Analysis : Analyze the purity of the collected fraction using an analytical HPLC system.
-
Solvent Evaporation : Evaporate the solvent from the pure fraction under reduced pressure to obtain the purified flavanone.
Protocol 4: Recrystallization
This protocol is for the final purification of an isolated solid flavanone.[14][15]
-
Solvent Selection : Choose a suitable solvent. The ideal solvent should dissolve the flavanone poorly at room temperature but very well at its boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
Dissolution : Place the impure flavanone solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[16]
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[14][16]
-
Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying : Dry the crystals thoroughly to remove all traces of the solvent.
Flavanone-Modulated Signaling Pathways
Flavanones exert many of their biological effects by modulating key intracellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial in regulating cell survival, proliferation, and inflammation.[20][21][22]
Caption: The PI3K/Akt signaling pathway and potential modulation by flavanones.
Caption: The MAPK signaling cascade and potential modulation by flavanones.
References
- 1. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 2. 6.5. Supercritical Fluid [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. mdpi.com [mdpi.com]
- 9. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. phcog.com [phcog.com]
- 12. mdpi.com [mdpi.com]
- 13. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. youtube.com [youtube.com]
- 17. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isolation and Identification of Flavanone Derivative Eriodictyol from the Methanol Extract of Afzelia africana Bark and Its Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Dissolution of (S)-5,7-Diacetoxyflavanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-5,7-Diacetoxyflavanone is a flavanone (B1672756) derivative with potential biological activities that are of interest in various in vitro studies. Proper dissolution of this compound is a critical first step to ensure accurate and reproducible experimental results. The choice of solvent and the final concentration in the assay medium can significantly impact the compound's activity and the viability of the cells or biological systems being studied. These application notes provide a detailed guide to dissolving this compound for in vitro assays, with a focus on maintaining compound integrity and minimizing solvent-induced artifacts.
Flavonoids, as a class of compounds, exhibit a wide range of polarities, influencing their solubility in different solvents. Generally, less polar flavonoids are soluble in solvents like chloroform, methylene (B1212753) chloride, and diethyl ether, while more polar flavonoids and their glycosides dissolve in alcohols or alcohol-water mixtures.[1] For in vitro assays, it is crucial to use solvents that are miscible with the aqueous culture medium and are non-toxic at their final working concentrations.
Solvent Selection and Stock Solution Preparation
The selection of an appropriate solvent is paramount for the successful use of this compound in in vitro assays. Due to its diacetoxy modification, this compound is expected to be more lipophilic than its parent compound, 5,7-dihydroxyflavanone. Therefore, organic solvents are necessary for its initial dissolution.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): DMSO is a widely used solvent in cell culture experiments due to its high solubilizing power for a broad range of compounds and its miscibility with aqueous media.[2][3][4] It is considered the primary choice for preparing a high-concentration stock solution of this compound.
-
Ethanol (B145695) (EtOH): Ethanol is another common solvent for flavonoids and is often used in in vitro studies.[5][6] It is generally less toxic than DMSO but may have a lower solubilizing capacity for highly lipophilic compounds.
-
Acetone: Acetone can be an effective solvent for many flavonoids.[1] However, its volatility and potential for higher cytotoxicity compared to DMSO and ethanol at similar concentrations warrant careful consideration.[4]
Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube or glass vial, add a small volume of the chosen solvent (e.g., DMSO) to the powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a water bath (37°C) can be applied if the compound does not readily dissolve, but care should be taken to avoid degradation. Sonication can also be employed to aid dissolution.
-
Volume Adjustment: Once the compound is fully dissolved, add more solvent to reach the desired final concentration for the stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile container to remove any potential microbial contamination.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light, as flavonoids can be light-sensitive.
Quantitative Data Summary
The final concentration of the organic solvent in the cell culture medium is a critical parameter that must be controlled to avoid solvent-induced cytotoxicity or other off-target effects. The table below provides a summary of recommended maximum solvent concentrations for in vitro assays.
| Solvent | Maximum Recommended Concentration in Final Assay Medium (v/v) | IC50 Values in Various Cell Lines (v/v) | Notes |
| DMSO | ≤ 0.5%[3][4] (ideally ≤ 0.1%[2]) | 1.8% - 1.9% (MCF-7, RAW-264.7, HUVEC)[4] | Can have immunomodulatory and other cellular effects even at low concentrations.[3][6] |
| Ethanol | ≤ 0.5%[4] | > 5% (MCF-7, RAW-264.7, HUVEC)[4] | Can induce cellular differentiation at concentrations as low as 0.25%.[3] |
| Acetone | ≤ 0.5%[4] | > 5% (MCF-7, RAW-264.7, HUVEC)[4] | Generally considered more cytotoxic than DMSO and ethanol. |
It is imperative to include a vehicle control in all experiments, which consists of the assay medium containing the same final concentration of the solvent used to dissolve the test compound.
Experimental Protocols
Determining the Solubility of this compound
This protocol outlines a method to empirically determine the solubility of this compound in a chosen solvent.
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent (e.g., DMSO) in a microcentrifuge tube.
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of this compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
Protocol for Preparing Working Solutions for In Vitro Assays
This protocol describes the preparation of working solutions of this compound for a typical cell-based assay.
-
Thaw a frozen aliquot of the high-concentration stock solution (e.g., 50 mM in DMSO) at room temperature.
-
Perform a serial dilution of the stock solution in the same solvent to create a range of intermediate concentrations.
-
Further dilute the intermediate solutions into the complete cell culture medium to achieve the final desired concentrations for the assay. Ensure that the final concentration of the solvent in the medium does not exceed the recommended limits (e.g., ≤ 0.5% DMSO).
-
For example, to prepare a 100 µM working solution from a 50 mM stock solution with a final DMSO concentration of 0.2%, add 2 µL of the 50 mM stock to 998 µL of culture medium.
-
Mix the working solutions thoroughly by gentle vortexing or pipetting before adding them to the cells.
Visualizations
Experimental Workflow for Preparing this compound for In Vitro Assays
Caption: Workflow for preparing this compound solutions.
Decision Tree for Solvent Selection
Caption: Decision tree for selecting a suitable solvent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antioxidant Activity of Flavanones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavanones are a class of flavonoid compounds abundant in citrus fruits and are recognized for their diverse biological activities, including significant antioxidant potential.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases.[3] Flavanones can counteract oxidative stress directly by scavenging free radicals and indirectly by modulating cellular signaling pathways that control the expression of antioxidant enzymes.[4][5]
This document provides a comprehensive guide to the experimental setups for evaluating the antioxidant activity of flavanones, detailing common in vitro chemical assays, a biologically relevant cell-based assay, and the underlying molecular pathways.
General Experimental Workflow
A systematic approach is crucial for a thorough evaluation of the antioxidant properties of flavanones. The workflow typically begins with simple, rapid chemical assays to screen for radical scavenging activity, followed by more biologically complex cell-based assays to confirm activity in a physiological context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-5,7-Diacetoxyflavanone as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5,7-Diacetoxyflavanone is a derivative of the naturally occurring flavanone (B1672756), pinocembrin (B1678385) (5,7-dihydroxyflavanone), which is found in various plants, honey, and propolis.[1] The acetylation of the hydroxyl groups at the 5 and 7 positions can modify the compound's polarity and stability, making it suitable for specific analytical applications. This document provides detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) for the quantification of related flavanones or as a quality control marker. The methodologies outlined are based on established chromatographic principles for flavonoid analysis.[2][3]
Physicochemical Properties and Handling
| Property | Value (Estimated) |
| Molecular Formula | C₁₉H₁₆O₆ |
| Molecular Weight | 340.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile, DMSO |
| Storage | Store at 2-8°C, protected from light and moisture |
Note: As this compound is not a commonly available standard, its synthesis may be required. General synthetic routes for flavanone derivatives often involve the protection of hydroxyl groups of a precursor like 2,4,6-trihydroxyacetophenone, followed by condensation with a benzaldehyde (B42025) derivative, cyclization, and subsequent deprotection or modification of the protecting groups.[1][4]
Experimental Protocols
Preparation of Standard Stock and Working Solutions
A precise and accurate preparation of standard solutions is critical for reliable quantitative analysis.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of HPLC-grade methanol and then fill the flask to the mark with methanol.
-
Stopper the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of working standard solutions by serial dilution of the stock solution with HPLC-grade methanol.
-
For example, to prepare a 100 µg/mL solution, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.
-
Subsequent dilutions can be made to achieve concentrations of 50, 25, 10, 5, and 1 µg/mL.
-
HPLC Method for Quantification
This protocol describes a reversed-phase HPLC method with UV detection suitable for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm |
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the injected standards.
-
Inject the sample solutions for analysis.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes the expected performance characteristics of the HPLC method for this compound. This data is illustrative and should be verified experimentally.
| Parameter | Expected Value |
| Retention Time (tR) | ~15.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Workflow for using this compound as an HPLC standard.
Signaling Pathway
Flavanones, the parent compounds of this compound, are known for their antioxidant properties. They can modulate cellular signaling pathways involved in the response to oxidative stress.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-5,7-Diacetoxyflavanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (S)-5,7-Diacetoxyflavanone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of the synthesis: the formation of the (S)-naringenin intermediate and its subsequent acetylation.
Issue 1: Low Yield of (S)-Naringenin (Flavanone Formation)
| Question | Possible Causes | Troubleshooting Steps |
| Why is my yield of (S)-naringenin low after the cyclization of the chalcone (B49325)? | 1. Incomplete Claisen-Schmidt condensation: The initial reaction to form the chalcone precursor may not have gone to completion.2. Suboptimal cyclization conditions: The pH, temperature, or reaction time for the intramolecular cyclization may not be ideal.3. Side product formation: Formation of aurones or other isomers can reduce the yield of the desired flavanone (B1672756).4. Degradation of product: The flavanone product may be sensitive to the reaction or workup conditions. | 1. Verify chalcone formation: Use TLC to ensure the complete consumption of the starting acetophenone (B1666503) and benzaldehyde (B42025) before proceeding to cyclization.2. Optimize cyclization: - Base/Acid: Experiment with different bases (e.g., NaOH, KOH, NaOAc) or acids (e.g., HCl) and their concentrations.[1] - Temperature: While often run at room temperature, gentle heating (reflux) might be necessary for some substrates.[1] - Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged exposure that could lead to side products.3. Minimize side products: Careful control of the base and temperature can minimize the formation of aurones.[2]4. Gentle workup: Neutralize the reaction mixture carefully and avoid excessively high temperatures during solvent evaporation. |
Issue 2: Inefficient Acetylation of (S)-Naringenin
| Question | Possible Causes | Troubleshooting Steps |
| Why is the acetylation of (S)-naringenin incomplete, resulting in a mixture of mono- and di-acetylated products? | 1. Insufficient acetylating agent: The molar ratio of acetic anhydride (B1165640) or acetyl chloride to naringenin (B18129) may be too low.2. Inadequate catalyst: The amount or type of catalyst (e.g., pyridine (B92270), DMAP) may not be sufficient to drive the reaction to completion.3. Steric hindrance: The hydroxyl groups of naringenin have different reactivities, and forcing conditions may be needed for di-acetylation.4. Short reaction time: The reaction may not have been allowed to proceed long enough for both hydroxyl groups to be acetylated. | 1. Increase acetylating agent: Use a larger excess of the acetylating agent. Molar ratios of naringenin to acyl donor of 1:5 have been shown to be effective in similar reactions.[3]2. Optimize catalyst: - Increase the amount of pyridine or consider using a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts.3. Adjust reaction conditions: - Temperature: If the reaction is sluggish at room temperature, consider gentle heating. - Solvent: Ensure naringenin is fully dissolved. Anhydrous solvents like DCM or THF are commonly used.[4]4. Extend reaction time: Monitor the reaction by TLC until the starting material and mono-acetylated intermediate are no longer visible. |
Issue 3: Purification Challenges
| Question | Possible Causes | Troubleshooting Steps |
| How can I effectively purify this compound from the reaction mixture? | 1. Similar polarity of products and byproducts: The desired di-acetylated product may have a similar polarity to the mono-acetylated intermediate or unreacted starting material, making separation by column chromatography difficult.2. Presence of colored impurities: Residual catalyst (like pyridine) or side products can be difficult to remove. | 1. Optimize chromatography: - Solvent system: Use a gradient elution system for column chromatography, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[4] - Alternative stationary phase: If silica (B1680970) gel does not provide adequate separation, consider using reverse-phase C18 silica.2. Washing steps: - Perform aqueous washes of the organic extract to remove water-soluble impurities. A wash with a dilute acid solution (e.g., 1M HCl) can help remove basic catalysts like pyridine.3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves a two-step process. First, (S)-naringenin is synthesized via a Claisen-Schmidt condensation of a suitably protected 2',4',6'-trihydroxyacetophenone (B23981) with p-anisaldehyde, followed by cyclization. The resulting (S)-naringenin is then acetylated at the 5- and 7-hydroxyl groups using an acetylating agent like acetic anhydride in the presence of a base such as pyridine.
Q2: What are some key parameters to control for improving the yield of the initial flavanone synthesis?
A2: Key parameters include the choice and concentration of the base or acid catalyst for cyclization, the reaction temperature, and the reaction time. The purity of the starting materials is also crucial. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction endpoint.
Q3: How can I ensure complete di-acetylation of (S)-naringenin?
A3: To ensure complete di-acetylation, it is important to use a sufficient excess of the acetylating agent (e.g., acetic anhydride) and an appropriate catalyst (e.g., pyridine). Monitoring the reaction by TLC to confirm the disappearance of the starting material and any mono-acetylated intermediates is critical. In some cases, adjusting the reaction temperature and time may also be necessary.
Q4: What are the common side products in this synthesis?
A4: In the flavanone formation step, potential side products include aurones, which are isomers of flavanones. During the acetylation step, the main "side product" is often the mono-acetylated naringenin if the reaction does not go to completion.
Data Presentation
Table 1: Effect of Molar Ratio of Naringin (B1676962) to Acyl Donor on Conversion Percentage (Enzymatic Acylation). This data on a related compound illustrates the importance of optimizing reactant ratios.
| Molar Ratio (Naringin:Vinyl Acetate) | Conversion (%) |
| 1:1 | 33.48 |
| 1:3 | 70.29 |
| 1:5 | 94.47 |
| 1:7 | 96.07 |
| 1:9 | 96.55 |
| 1:11 | 96.70 |
Data adapted from a study on the enzymatic acylation of naringin.[3]
Table 2: Effect of Reaction Temperature on Naringin Oleate Conversion (Enzymatic Esterification). This table demonstrates the influence of temperature on a similar esterification reaction.
| Reaction Temperature (°C) | Conversion (%) |
| 30 | 53.25 |
| 40 | 54.04 |
| 50 | 53.89 |
| 60 | 50.99 |
Data adapted from a study on the enzymatic esterification of naringin with oleic acid.
Experimental Protocols
Protocol 1: Synthesis of (S)-Naringenin (Illustrative)
This protocol is a general representation and may require optimization for specific substrates and scales.
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
Dissolve 2',4',6'-trihydroxyacetophenone and p-anisaldehyde in a suitable solvent such as ethanol.
-
Add a solution of a base (e.g., aqueous KOH) dropwise to the stirred mixture at room temperature.
-
Continue stirring for the appropriate time (monitor by TLC) until the starting materials are consumed.
-
Pour the reaction mixture into cold dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter, wash the solid with water, and dry.
-
-
Cyclization to Flavanone:
-
Dissolve the synthesized chalcone in a suitable solvent like methanol.
-
Add a catalyst for cyclization, such as sodium acetate, and reflux the mixture.
-
Monitor the reaction by TLC until the chalcone is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting (S)-naringenin by column chromatography or recrystallization.
-
Protocol 2: Acetylation of (S)-Naringenin to this compound
-
Dissolve (S)-naringenin in a mixture of anhydrous pyridine and acetic anhydride.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove pyridine and acetic acid.
-
Dry the crude product.
-
Purify the this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Naringenin | C15H12O5 | CID 439246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Practical Synthesis of Naringenin | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Acetylated Flavanones in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble acetylated flavanones in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why are acetylated flavanones often poorly soluble in water?
A1: Flavanones, a class of flavonoids, possess a core structure that is largely non-polar. The process of acetylation, while sometimes increasing lipophilicity and membrane permeability, does not inherently guarantee enhanced aqueous solubility. The limited solubility is primarily due to the hydrophobic nature of the flavanone (B1672756) backbone, making it difficult for water molecules to form a stable hydration shell around the compound.
Q2: What are the primary methods to improve the aqueous solubility of acetylated flavanones?
A2: The most common and effective strategies for enhancing the aqueous solubility of acetylated flavanones include:
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent to increase the drug's solubility.
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic acetylated flavanone molecule within the hydrophobic cavity of a cyclodextrin molecule.[1][2]
-
Nanoparticle Formulation: Reducing the particle size of the acetylated flavanone to the nanometer range, thereby increasing the surface area for dissolution. Common nanoparticle approaches include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions.[3][4][5][6]
Q3: How does acetylation affect the biological activity of flavanones in relation to their solubility?
A3: Acetylation can modulate the biological activity of flavanones in several ways. By increasing lipophilicity, acetylation may enhance cell membrane permeability, leading to improved intracellular delivery and potentially increased efficacy. However, the direct impact on signaling pathways can be complex. For instance, some studies suggest that flavonoids can influence pathways like mTOR, MAPK, and NF-κB, which are critical in cell proliferation, inflammation, and survival.[7][8][[“]][10][11][12][13][14][15][16] The acetylation of proteins within these pathways is a known regulatory mechanism, suggesting that acetylated flavanones might have distinct interactions compared to their non-acetylated counterparts.[12][15][17]
Troubleshooting Guides
Issue 1: Acetylated Flavanone Precipitates Out of Aqueous Solution
Troubleshooting Steps:
-
Verify Solvent System:
-
Co-solvent Approach: If using a co-solvent system, ensure the proportion of the organic solvent is sufficient to maintain solubility. Gradually increase the concentration of the co-solvent (e.g., ethanol, DMSO, PEG 400) and observe for dissolution. Be mindful that high concentrations of organic solvents may be toxic to cells in biological assays.[18]
-
pH Adjustment: For flavanones with ionizable groups, adjusting the pH of the buffer can sometimes improve solubility. However, for many flavanones, solubility is not significantly pH-dependent within a physiological range.[19]
-
-
Employ a Solubilization Technique:
-
Cyclodextrin Complexation: If direct dissolution is failing, consider forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can significantly increase aqueous solubility.[20]
-
Nanoparticle Formulation: For long-term stability in aqueous media, formulating the acetylated flavanone into nanoparticles is a robust solution.[3][21][22][23][24]
-
-
Sonication: Briefly sonicating the solution can help to break down small aggregates and facilitate dissolution, especially when preparing stock solutions.
Issue 2: Low Bioavailability Observed in Cell-Based Assays Despite Using a "Solubilized" Formulation
Troubleshooting Steps:
-
Assess Formulation Stability: The formulation may not be stable under assay conditions (e.g., temperature, presence of serum proteins).
-
Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates or nanoparticles in your final assay medium.
-
Incubation Test: Incubate your formulation in the assay medium for the duration of your experiment and visually inspect for precipitation.
-
-
Evaluate Cellular Uptake: Poor bioavailability might be due to inefficient cellular uptake.
-
Fluorescent Labeling: If possible, label your acetylated flavanone or the nanoparticle carrier with a fluorescent tag to visualize cellular uptake via microscopy or flow cytometry.
-
Permeability Assays: Use in vitro models like Caco-2 cell monolayers to assess the permeability of your formulation.
-
-
Consider Drug Efflux: The compound might be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cells. Co-incubation with an efflux pump inhibitor can help to clarify this.
Quantitative Data on Solubility Enhancement
The following tables summarize the improvement in aqueous solubility of select flavanones using different techniques. While data for acetylated flavanones is limited, the principles of solubility enhancement remain the same.
Table 1: Solubility of Naringenin in Various Media
| Solvent/System | Solubility (µg/mL) | Fold Increase (vs. Water) | Reference |
| Distilled Water | 4.38 | 1 | [20] |
| Phosphate Buffer (pH 7.4) | Clear Solution (Qualitative) | - | [25] |
| 1:1 DMF:PBS (pH 7.2) | ~500 | ~114 | [26] |
| HP-β-CD Complex | 1,272.31 | ~290 | [20] |
Table 2: Solubility of Hesperetin in Various Media
| Solvent/System | Solubility (µg/mL) | Fold Increase (vs. Water) | Reference |
| Water | 4.95 | 1 | [19] |
| Hesperetin-TPGS Micelles | 106.46 | ~21.5 | [27] |
| Hesperetin-PC Complexes | 102.46 | ~20.7 | [27] |
Experimental Protocols
Protocol 1: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)
This method is cost-effective and suitable for laboratory-scale preparation.
Materials:
-
Acetylated flavanone
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Determine the desired molar ratio of acetylated flavanone to cyclodextrin (commonly 1:1 or 1:2).
-
Weigh the appropriate amount of cyclodextrin and place it in the mortar.
-
Add a small amount of deionized water to the cyclodextrin to form a paste.
-
Weigh the acetylated flavanone and gradually add it to the cyclodextrin paste while continuously triturating with the pestle.
-
Knead the mixture for 30-60 minutes to ensure thorough interaction. The paste should become more uniform in consistency.
-
Transfer the resulting paste to a watch glass or petri dish and dry it in an oven at 40-50°C until a constant weight is achieved, or dry under vacuum.
-
Grind the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the complex in a tightly sealed container, protected from light and moisture.
Protocol 2: Preparation of Polymeric Nanoparticles (Solvent Evaporation Method)
This is a widely used method for encapsulating hydrophobic drugs.[21]
Materials:
-
Acetylated flavanone
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), Polysorbate 80)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve the acetylated flavanone and the polymer in the organic solvent.
-
Prepare the aqueous surfactant solution.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The homogenization time and speed are critical parameters to control particle size.
-
Stir the resulting emulsion on a magnetic stirrer for several hours at room temperature to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this step.
-
As the solvent evaporates, the polymer will precipitate, encapsulating the acetylated flavanone to form nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable aqueous medium or lyophilize for long-term storage.
Protocol 3: Using Co-solvents for Solubilization
This is a straightforward method for preparing stock solutions.[28][29]
Materials:
-
Acetylated flavanone
-
Water-miscible organic co-solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400))
-
Aqueous buffer or cell culture medium
-
Vortex mixer or sonicator
Procedure:
-
Prepare a high-concentration stock solution of the acetylated flavanone in the chosen co-solvent (e.g., 10-50 mM in DMSO). Ensure the compound is fully dissolved, using a vortex mixer or brief sonication if necessary.
-
To prepare the working solution, dilute the stock solution into the aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous phase dropwise while vortexing or stirring vigorously to prevent precipitation.
-
The final concentration of the co-solvent in the working solution should be kept to a minimum (typically <0.5% v/v for cell-based assays) to avoid solvent-induced toxicity.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the final concentration of the acetylated flavanone is likely above its solubility limit in that specific co-solvent/aqueous phase ratio.
Signaling Pathway Diagrams
The following diagrams illustrate the general mechanisms by which flavonoids are thought to interact with key cellular signaling pathways. Specific interactions of acetylated flavanones may vary.
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 3. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cbe.princeton.edu [cbe.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Regulation of NF-kappaB action by reversible acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Physicochemical Properties of the Complex of Naringenin with Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ijrpr.com [ijrpr.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 29. wisdomlib.org [wisdomlib.org]
Technical Support Center: Purification of Synthetic Flavanone Isomers
Welcome to the technical support center for the purification of synthetic flavanone (B1672756) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying synthetic flavanone isomers?
The primary challenge in purifying synthetic flavanone isomers lies in their similar physicochemical properties.[1] Flavanones possess a chiral center at the C2 position, leading to the existence of enantiomers ((+) and (-), or R and S).[2][3] These enantiomers, and in the case of glycosylated flavanones, diastereomers, often have identical or very similar polarities, molecular weights, and spectroscopic characteristics, making their separation by standard chromatographic techniques difficult.[1]
Q2: Why is the separation of flavanone isomers important?
Different isomers of a flavanone can exhibit significantly different biological activities, pharmacological properties, and toxicities.[2][4][5] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful.[2] Therefore, the separation and purification of individual isomers are crucial for accurate biological evaluation and the development of safe and effective therapeutic agents.[4]
Q3: What are the most effective techniques for separating flavanone isomers?
Chiral chromatography is the most widely used and effective method for separating flavanone enantiomers and diastereomers.[6][7] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) equipped with a Chiral Stationary Phase (CSP) are the techniques of choice.[4][8] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have shown excellent enantioseparation capabilities for a wide range of flavanones.[2][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of flavanone isomers.
Problem 1: Poor or No Resolution of Isomers
Symptoms:
-
Co-eluting peaks.
-
Overlapping peaks with no baseline separation.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical for chiral recognition. If you are not seeing separation, the CSP may not be suitable for your specific flavanone isomers. Action: Screen a variety of CSPs with different chiral selectors (e.g., amylose-based, cellulose-based). Polysaccharide-based columns like Chiralpak® and Chiralcel® are often a good starting point.[8] |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase significantly influences enantioselectivity. Action: Systematically vary the ratio of the organic modifier (e.g., ethanol (B145695), isopropanol) to the non-polar solvent (e.g., n-hexane) in normal-phase mode.[8][9][10] In reversed-phase mode, adjust the water/organic solvent ratio and the pH.[11][12] The addition of a small amount of an acidic or basic additive can sometimes improve resolution. |
| Incorrect Column Temperature | Temperature affects the thermodynamics and kinetics of the chiral recognition process. Action: Optimize the column temperature. Both sub-ambient and elevated temperatures can have a significant impact on resolution. A systematic study of temperatures (e.g., 10°C, 25°C, 40°C) is recommended.[13][14] |
| Low Flow Rate | Slower flow rates can increase the interaction time between the analytes and the CSP, potentially improving resolution. Action: Try reducing the flow rate. However, be aware that this will increase the analysis time.[13] |
Problem 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetric peaks, which can compromise resolution and quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can interact with polar functional groups on the flavanones, leading to peak tailing. Action: Add a competitor to the mobile phase, such as a small amount of a polar solvent or an acid/base modifier, to block these secondary interaction sites.[13] |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion. Action: Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting. Action: Dissolve the sample in the initial mobile phase whenever possible. |
Problem 3: Irreproducible Retention Times
Symptoms:
-
Retention times for the same isomer vary between runs.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | The column must be fully equilibrated with the mobile phase before each injection to ensure a stable chromatographic environment. Action: Increase the equilibration time between runs, especially when using gradient elution.[15] |
| Mobile Phase Instability | Evaporation of the more volatile component of the mobile phase can alter its composition and affect retention times. Action: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[15] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times if a column oven is not used. Action: Use a column oven to maintain a constant and controlled temperature.[13][15] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Flavanone Enantiomers (Normal Phase)
This protocol provides a general starting point for the separation of flavanone enantiomers using normal-phase HPLC. Optimization will be required for specific flavanone derivatives.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak® IA, IB, or AD-H).[8]
-
HPLC-grade n-hexane.
-
HPLC-grade ethanol or isopropanol.
-
Sample of synthetic flavanone racemate.
2. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). A common starting ratio is 90:10 (v/v) n-hexane:alcohol. Degas the mobile phase before use.
-
Column Installation and Equilibration: Install the chiral column in the HPLC system. Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the flavanone racemate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject 5-20 µL of the sample onto the column.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the flavanone has strong absorbance (typically around 254 nm or 280 nm).[8]
-
Optimization: If the resolution is not satisfactory, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of alcohol) and the flow rate.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of selected flavanone isomers.
| Flavanone | Chiral Stationary Phase | Mobile Phase | Retention Times (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| 6-Methoxyflavanone | Chiralpak® IA | n-Hexane/Ethanol | R-isomer: ~8, S-isomer: ~19 | 2.46 | 11.95 | [8] |
| 7-Methoxyflavanone | Chiralpak® IB | n-Hexane/Ethanol | R-isomer: ~10, S-isomer: ~15 | 1.50 | 5.72 | [8] |
| Flavanone | Chiralpak® IA | Isopropanol/Hexane (50:50) | R-isomer: ~5.5, S-isomer: ~6.2 | 1.12 | 0.13 | [16] |
| 4'-Hydroxyflavanone | Phenyl-carbamate-propyl-beta-cyclodextrin | MeOH/H₂O | Not specified | >1.1 | >1.5 | [12] |
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A decision-making workflow for troubleshooting poor resolution of flavanone isomers.
General Experimental Workflow for Chiral Purification
Caption: A general workflow for the chiral purification and analysis of synthetic flavanone isomers.
Signaling Pathway Example: Differential Effects of Flavone (B191248) Isomers
While the provided information focuses on flavanones, related flavone isomers have been shown to induce apoptosis through different signaling pathways based on cancer cell differentiation status. This illustrates the importance of isomer separation.
Caption: Differential apoptotic signaling pathways induced by two flavone isomers in cancer cells.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Optical isomer separation of flavanones and flavanone glycosides by nano-liquid chromatography using a phenyl-carbamate-propyl-beta-cyclodextrin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flavanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of flavanones.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for flavanone (B1672756) synthesis?
The most prevalent method for synthesizing flavanones begins with a Claisen-Schmidt condensation reaction between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate.[1][2][3] This is followed by an intramolecular cyclization of the chalcone (B49325) to yield the flavanone.[1][4][5] This two-step process is widely adopted due to the ready availability of the starting materials and its versatility.[6][7]
Q2: My flavanone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in flavanone synthesis can stem from several factors. The primary issues often lie in incomplete conversion of the starting materials during the initial Claisen-Schmidt condensation or inefficient intramolecular cyclization of the chalcone intermediate.[8] Additionally, the formation of side products can significantly reduce the yield of the desired flavanone.[8]
To improve the yield, consider the following troubleshooting steps:
-
Verify Complete Chalcone Formation: Before proceeding to the cyclization step, ensure the complete conversion of the 2'-hydroxyacetophenone and benzaldehyde to the chalcone. This can be monitored using Thin Layer Chromatography (TLC).[8]
-
Optimize Cyclization Catalyst: The choice and concentration of the acid or base catalyst for the cyclization step are critical. Small-scale trial reactions with different catalysts and concentrations can help identify the optimal conditions for your specific substrate.[8]
-
Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of undesired byproducts or decomposition of the target compound.[8] Monitor the reaction progress closely with TLC to determine the optimal reaction time.[8]
-
Consider Microwave or Ultrasound Assistance: Microwave and ultrasound irradiation have been shown to significantly reduce reaction times and increase product yields in flavanone synthesis.[1]
Q3: I am observing significant amounts of side products in my reaction. What are they and how can I minimize their formation?
Common side products in flavanone synthesis include aurones and the over-oxidized flavones.[8] The formation of these impurities is highly dependent on the reaction conditions.
To minimize side product formation:
-
Careful Selection of Base/Acid: The choice of catalyst can influence the product distribution. Milder bases or specific acidic conditions can sometimes suppress the formation of aurones and prevent further oxidation to flavones.[8]
-
Strict Control of Reaction Conditions: Overly harsh conditions, such as high temperatures or prolonged reaction times, can promote the formation of these side products.[8]
-
Inert Atmosphere: If oxidation to flavones is a significant issue, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Flavanone Product | 1. Incomplete Claisen-Schmidt condensation. 2. Inefficient intramolecular cyclization. 3. Incorrect reaction conditions (temperature, time, catalyst). 4. Degradation of starting materials or product. | 1. Monitor the condensation reaction by TLC to ensure completion. Purify the chalcone intermediate before proceeding. 2. Optimize the cyclization catalyst (acid or base) and its concentration. 3. Perform small-scale experiments to find the optimal temperature and reaction time. Consider using microwave or ultrasound irradiation to improve efficiency.[1] 4. Ensure the purity of starting materials and solvents. Avoid excessively high temperatures. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Formation of aurones. 2. Oxidation of flavanone to flavone.[8] 3. Unreacted starting materials (2'-hydroxyacetophenone, benzaldehyde, or chalcone). | 1. Use milder reaction conditions. The choice of base is crucial in minimizing aurone (B1235358) formation.[8] 2. Avoid harsh oxidizing conditions. If necessary, run the reaction under an inert atmosphere. A two-step procedure where the flavanone is first isolated and then subjected to oxidation under controlled conditions can also be employed.[1] 3. Ensure the initial condensation reaction goes to completion. Optimize stoichiometry of reactants. |
| Difficulty in Product Purification | 1. Similar polarity of flavanone and side products. 2. Oily or impure solid product after workup. | 1. Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) for separation.[9] Reverse-phase chromatography can also be an effective alternative.[10] 2. Recrystallization from an appropriate solvent can help in obtaining a pure, crystalline product.[11] Washing the crude product with a non-polar solvent like petroleum ether can remove some impurities.[11] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxychalcone via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of the 2'-hydroxychalcone intermediate.
Materials:
-
Substituted 2'-hydroxyacetophenone (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Aqueous solution of a base (e.g., NaOH, KOH)
-
Dilute HCl
-
Ice-cold water
Procedure:
-
Dissolve the substituted 2'-hydroxyacetophenone and substituted benzaldehyde in ethanol or methanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous base solution to the stirred mixture.
-
Continue stirring the reaction mixture for the specified time (can range from a few hours to 24 hours). Monitor the reaction progress by TLC.[2]
-
Upon completion, pour the reaction mixture into ice-cold water.[2]
-
Acidify the mixture with dilute HCl to precipitate the chalcone.[2]
-
Collect the solid product by vacuum filtration and wash it with cold water.[2]
-
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Intramolecular Cyclization of 2'-Hydroxychalcone to Flavanone
This protocol outlines a general method for the base-catalyzed cyclization of the chalcone intermediate to the final flavanone product.
Materials:
-
2'-Hydroxychalcone (1 mmol)
-
Methanol or Ethanol
-
Base catalyst (e.g., Sodium Acetate)[12]
-
Reflux apparatus
Procedure:
-
Dissolve the 2'-hydroxychalcone in methanol or ethanol in a round-bottom flask.[12]
-
Add the base catalyst (e.g., 5 equivalents of Sodium Acetate) to the solution.[12]
-
Heat the mixture to reflux and maintain it for the required duration, monitoring the reaction by TLC.[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude flavanone is then purified, typically by column chromatography or recrystallization.[12]
Data Presentation
Table 1: Comparison of Reaction Conditions for Flavanone Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | NaOAc (5 eq) | MeOH | Reflux | Varies | 7-74 | [12] |
| 2 | Pd(TFA)₂ (10 mol%), Cu(OAc)₂ (1.0 equiv.) | DMSO | 100 | 15 h, then 24h with 2N HCl | up to 79 | [6] |
| 3 | Triethylamine | EtOH | Room Temp. | Varies | - | [13] |
| 4 | MgO | DMSO | - | - | - | [13] |
| 5 | Boracic acid | Ethylene glycol | 130 | 3 h | - | [13] |
Note: Yields are highly substrate-dependent.
Visualizations
Caption: General workflow for the two-step synthesis of flavanones.
Caption: A logical troubleshooting workflow for flavanone synthesis.
Caption: Reaction pathways in flavanone synthesis from a chalcone intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Some New Flavanones by Claisen-Schmidt Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Flavanones
This technical support center is designed for researchers, scientists, and drug development professionals encountering low bioactivity of synthetic flavanones in cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My synthetic flavanone (B1672756) shows lower than expected activity in my cell-based assay. What are the primary reasons this might be happening?
A1: Low bioactivity of synthetic flavanones can stem from a variety of factors, which can be broadly categorized into three areas:
-
Compound-Specific Issues: These relate to the physicochemical properties of your flavanone, including poor solubility in aqueous cell culture media, instability and degradation over the course of the experiment, a tendency to aggregate, or issues with the purity and authentication of the synthetic compound.
-
Assay-Specific Issues: The design of your cell-based assay can significantly impact the observed activity. Common problems include direct interference of the flavanone with the assay readout technology (e.g., colorimetric, fluorescent), non-specific binding of the compound to assay plates, or the use of inappropriate assay conditions (e.g., incubation time, cell density).
-
Biological System Issues: These factors relate to the interaction of the flavanone with the cellular environment. They include poor permeability across the cell membrane, high levels of binding to serum proteins present in the culture medium (which reduces the free concentration available to cells), and rapid metabolism of the flavanone by the cells into less active or inactive forms.
Q2: How can I quickly check if my flavanone is soluble in my cell culture medium?
A2: A simple visual inspection is the first step. Prepare your highest intended concentration of the flavanone in your cell culture medium. After a brief incubation, hold the solution up to a light source and look for any signs of precipitation, cloudiness, or crystallization. For a more quantitative assessment, you can perform a simple solubility assay as detailed in the Experimental Protocols section.
Q3: Could the serum in my cell culture medium be affecting the activity of my flavanone?
A3: Yes, this is a very common issue. Serum contains a high concentration of proteins, particularly albumin, which can bind to small molecules like flavanones.[1][2][3] This binding is often reversible, but it sequesters the compound, reducing the free concentration available to interact with the cells. The extent of this binding depends on the specific flavanone's structure.[1][4] If a high percentage of your flavanone is bound to serum proteins, its apparent bioactivity will be significantly lower. Consider reducing the serum concentration or using a serum-free medium for a short duration during the compound treatment, if your cells can tolerate it.
Q4: My flavanone is autofluorescent. How can I work around this in my fluorescence-based assay?
A4: Autofluorescence is a known challenge with phenolic compounds like flavanones. To mitigate this, you should first characterize the excitation and emission spectra of your flavanone. Once you have this information, you can try several strategies:
-
Select a fluorophore for your assay with spectrally distinct excitation and emission wavelengths that do not overlap with your compound's fluorescence.
-
Include appropriate controls: Always run "compound-only" wells (without cells or your assay's fluorescent reporter) to quantify the background fluorescence from your flavanone at each concentration. This background can then be subtracted from your experimental wells.
-
Use a different detection method: If possible, switch to a non-fluorescence-based assay, such as a luminescence or colorimetric assay, although be aware that flavanones can also interfere with these (see below).
Q5: I am using an MTT or similar tetrazolium-based assay to measure cell viability. Could my flavanone be interfering with this?
A5: Yes, flavonoids are known to interfere with MTT and other tetrazolium salt-based assays.[5][6][7][8][9][10] This is because the antioxidant properties of flavonoids can lead to the chemical reduction of the MTT reagent to its formazan (B1609692) product, even in the absence of viable cells.[8][9] This results in a false positive signal, making the compound appear less cytotoxic or even proliferative. It is crucial to run a cell-free control where you add your flavanone to the assay medium with the MTT reagent to check for direct reduction. If interference is observed, consider alternative viability assays such as the sulforhodamine B (SRB) assay, which measures total protein content and is generally less prone to this type of interference.[9]
Troubleshooting Guides
Guide 1: Investigating Compound-Related Issues
If you suspect the issue lies with the flavanone itself, follow this workflow to diagnose the problem.
Caption: A workflow for troubleshooting compound-related issues.
Guide 2: Investigating Assay-Related and Biological Issues
Once you have confirmed your compound is pure, soluble, and stable, use this guide to explore other potential causes for low bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Ultra Filtration for the Study of Phenol Red Binding to Serum Albumin [diva-portal.org]
- 6. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol | MDPI [mdpi.com]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Solubility Prediction of Flavonoids Using New Developed Unifac-based Model | Semantic Scholar [semanticscholar.org]
- 10. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
How to prevent the degradation of (S)-5,7-Diacetoxyflavanone in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (S)-5,7-Diacetoxyflavanone in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS chromatogram | Degradation: The appearance of new peaks often indicates the formation of degradation products. The primary degradation pathway is the hydrolysis of the acetyl ester groups to form 5-acetoxy-7-hydroxyflavanone, 7-acetoxy-5-hydroxyflavanone, and ultimately 5,7-dihydroxyflavanone (B1678386) (chrysin). | - Review Solution Preparation and Storage: Ensure solutions are freshly prepared. For short-term storage (days), keep solutions at 2-8°C and protected from light. For long-term storage (weeks to months), store at -20°C or -80°C. - Control pH: Maintain the solution pH in the acidic range (pH 4-6) to minimize base-catalyzed hydrolysis of the ester groups.[1] - Analyze a Fresh Standard: Prepare and immediately analyze a fresh standard of this compound to confirm the identity of the main peak and differentiate it from degradation products.[1] |
| Change in solution color (e.g., yellowing) | Oxidation: Flavonoids can be susceptible to oxidation, which can lead to the formation of colored byproducts.[1] | - Minimize Oxygen Exposure: Prepare solutions using solvents that have been degassed (e.g., by sonication or sparging with an inert gas). - Use an Inert Atmosphere: Before sealing the storage vial, purge the headspace with an inert gas such as nitrogen or argon.[1] |
| Decreased peak area or concentration over time | Hydrolysis or Adsorption: A gradual decrease in the concentration of the parent compound is a clear indicator of degradation, most likely due to hydrolysis. Adsorption to container surfaces can also contribute to a perceived loss of compound. | - Perform a Stability Study: Conduct a time-course experiment under your specific experimental conditions (solvent, pH, temperature, light exposure) to quantify the rate of degradation. - Use Inert Containers: Employ silanized glass or polypropylene (B1209903) vials to minimize adsorption. |
| Inconsistent or non-reproducible experimental results | Compound Instability: Degradation of this compound during the course of an experiment will lead to variable results. | - Prepare Fresh Solutions: For sensitive assays, prepare fresh solutions of the compound immediately before use. - Vehicle Control: Always include a vehicle control (the solvent system without the compound) in your experiments to account for any solvent effects. - Confirm Compound Integrity: If possible, analyze an aliquot of your dosing solution by HPLC at the beginning and end of the experiment to assess stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by:
-
pH: The acetyl ester groups are susceptible to hydrolysis, which is catalyzed by both acids and bases. Alkaline conditions, in particular, will significantly accelerate the rate of hydrolysis.[1]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.[2]
-
Light: Flavonoids can be sensitive to light, especially UV radiation, which can lead to photodegradation.[1]
-
Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation of the flavanone (B1672756) structure.[1]
Q2: What is the main degradation pathway for this compound?
A2: The most probable degradation pathway is the sequential hydrolysis of the two acetyl ester groups at the 5 and 7 positions of the A-ring, leading to the formation of mono-acetylated intermediates and the final product, 5,7-dihydroxyflavanone (chrysin).
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: this compound is expected to have low solubility in water. Anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetonitrile (B52724) are recommended for preparing concentrated stock solutions. When diluting the stock solution into aqueous buffers for experiments, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solubility issues and potential toxicity in biological assays.
Q4: How should I store solutions of this compound to ensure stability?
A4: For optimal stability, follow these storage guidelines:
-
Short-term (up to 24 hours): Store at 2-8°C in a tightly sealed, light-protected container (e.g., amber vial).
-
Long-term (days to weeks): Aliquot stock solutions into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protection from Light: Always use amber vials or wrap containers in aluminum foil to protect from light.[1]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, purge the vial with an inert gas like nitrogen or argon before sealing.
Q5: How can I monitor the degradation of this compound?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the degradation of this compound. A stability-indicating method should be developed that can separate the parent compound from its potential degradation products (mono-acetylated and di-hydroxy flavanones). Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the degradation products.[3]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with Teflon-lined caps
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a clean, dry amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution at room temperature until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into single-use amber vials, purge with an inert gas, and store at -20°C or -80°C.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method. This is a crucial step in developing robust formulations and analytical procedures.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2 hours.[1]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 30 minutes.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 1 hour.[1]
-
Thermal Degradation: Place a vial of the stock solution in a heating block or water bath at 80°C for 4 hours.[1]
-
Photolytic Degradation: Expose a solution of the compound in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample wrapped in aluminum foil should be stored under the same conditions.[4]
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stress conditions and store it at 4°C, protected from light.
-
Sample Analysis: After the specified incubation times, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis. Analyze the samples by a suitable stability-indicating HPLC method.
Data Presentation
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
Note: The following data are illustrative and based on typical degradation patterns of acetylated flavonoids. Actual degradation rates should be determined experimentally.
| Condition | Incubation Time | Temperature | Estimated % Degradation | Primary Degradation Products |
| 0.1 M HCl | 2 hours | 60°C | 10-20% | 5-acetoxy-7-hydroxyflavanone, 5,7-dihydroxyflavanone |
| 0.1 M NaOH | 30 minutes | Room Temp | >90% | 5,7-dihydroxyflavanone |
| 3% H₂O₂ | 1 hour | Room Temp | 5-15% | Oxidized derivatives |
| Heat | 4 hours | 80°C | 15-30% | Hydrolysis and potential oxidation products |
| Light | Per ICH Q1B | Controlled | 10-25% | Photodegradation products |
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study.
Caption: Logic diagram for troubleshooting unexpected HPLC results.
References
Technical Support Center: Optimizing HPLC Parameters for Flavanone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of flavanone (B1672756) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating flavanone derivatives using HPLC?
The most frequent challenges include poor resolution between structurally similar flavanones, peak tailing or fronting, and fluctuating retention times. These issues can compromise the accuracy and reliability of quantification.
Q2: How does the mobile phase composition affect the separation of flavanone derivatives?
The composition of the mobile phase is a critical factor. A typical mobile phase for reversed-phase HPLC of flavanones consists of an aqueous solvent (A) and an organic solvent (B), such as acetonitrile (B52724) or methanol. The ratio of these solvents, often applied in a gradient elution, determines the separation selectivity. Adding an acidic modifier, like 0.1% formic acid, to the mobile phase is a common strategy to suppress the ionization of silanol (B1196071) groups on the column's stationary phase, which can otherwise lead to peak tailing due to secondary interactions with the hydroxyl groups of flavonoids.[1]
Q3: What is the role of the column in achieving good separation?
The choice of HPLC column is crucial. Reversed-phase C18 columns are widely used for flavanone separation.[1] The column's health is also vital; poor performance can result from an old or contaminated column, leading to peak broadening and loss of resolution.[1] For chiral separations of flavanone enantiomers, specialized polysaccharide-based chiral columns are often necessary.[2]
Q4: Should I use isocratic or gradient elution for separating flavanone derivatives?
Gradient elution is generally preferred for complex samples containing multiple flavanone derivatives with a wide range of polarities.[3][4] It allows for the separation of compounds with different retention behaviors in a single run by dynamically changing the mobile phase composition.[3] Isocratic elution, which uses a constant mobile phase composition, is simpler and can be effective for less complex samples or when optimizing the separation of a few closely related compounds.[5][6]
Troubleshooting Guides
Issue 1: Poor Resolution of Flavanone Peaks
Poor resolution is a common problem, especially with structurally similar flavanone isomers.
Initial Checks:
-
Column Health: An old or contaminated column can lead to decreased performance.
-
System Suitability: Run a standard mixture to ensure your HPLC system is functioning correctly.
Optimization Strategies:
-
Mobile Phase Gradient: Adjusting the gradient profile can significantly impact resolution. A shallower gradient can improve the separation of closely eluting peaks.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.[1][7] Increasing the temperature can lead to sharper peaks and improved resolution, but the optimal temperature should be determined experimentally as excessively high temperatures can be detrimental.[1][7]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving the separation of critical pairs, though this will increase the run time.[1]
-
Column Chemistry: If using a standard C18 column, consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like flavanones.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Issue 2: Peak Tailing or Fronting
Poor peak shape can compromise resolution and quantification accuracy.
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Interactions between flavanone hydroxyl groups and residual silanol groups on the C18 column are a common cause.
-
Solution: Add an acidic modifier like 0.1% formic acid to the mobile phase to suppress silanol activity.[1]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.[1]
-
-
Column Contamination: Contaminants from previous injections can create active sites.
-
Solution: Flush the column with a strong solvent.[1]
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting.[1]
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.[1]
-
-
Column Overload: Severe mass overload can also lead to peak fronting.[1]
-
Solution: Decrease the injection volume.[1]
-
Decision Tree for Peak Shape Problems
Caption: A decision tree for troubleshooting common peak shape issues.
Issue 3: Fluctuating Retention Times
Inconsistent retention times can make peak identification and quantification unreliable.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Increase the column equilibration time between runs.[1]
-
-
Mobile Phase Composition Changes: Inconsistent preparation or evaporation of the organic solvent can alter the mobile phase composition.
-
Solution: Ensure consistent and accurate mobile phase preparation and use a sealed solvent reservoir.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1]
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[8]
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.
-
Solution: Perform regular pump maintenance, check for leaks, and ensure the pump delivers a steady flow.[1]
-
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Resolution of Flavanone Derivatives
| Flavanone Pair | Mobile Phase Modifier | Resolution (Rs) | Reference |
| Quercetin derivatives | 0.1% Formic Acid | 1.93 | [1] |
| Caffeic Acid / Vanillic Acid | 0.1% Phosphoric Acid | Overlapping | |
| Ferulic Acid / p-Coumaric Acid | 0.1% Phosphoric Acid | Overlapping |
Table 2: Effect of Column Temperature on the Resolution of Flavanone Derivatives
| Flavanone Derivatives | Column Temperature (°C) | Resolution (Rs) | Reference |
| Quercetin derivatives | 30 | 1.15 | [1] |
| Quercetin derivatives | 40 | 1.93 | [1] |
| Apigenin derivatives | 20 | 10.83 | [1] |
| Apigenin derivatives | 30 | 9.64 | [1] |
| Apigenin derivatives | 40 | 10.30 | [1] |
Experimental Protocols
Protocol 1: General HPLC Method for Separation of Flavanone Derivatives
This protocol provides a starting point for the separation of flavanone derivatives on a C18 column.
Instrumentation:
-
Standard HPLC system with a binary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.[1]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: 10-90% B (linear gradient)
-
40-45 min: 90% B
-
45-50 min: 10% B (equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: Diode-array detector monitoring at 280 nm and 360 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).[1]
Experimental Workflow
Caption: A general experimental workflow for HPLC analysis of flavanones.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
Technical Support Center: Enhancing Flavanone Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of flavanones.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of our flavanone (B1672756) of interest (e.g., hesperidin (B1673128), naringenin) after oral administration in our animal model. What are the primary reasons for this poor bioavailability?
Low oral bioavailability of flavanones is a common challenge and typically stems from a combination of factors:
-
Poor Aqueous Solubility: Flavanones are often poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[1][2][3][4][5]
-
Extensive First-Pass Metabolism: Before reaching systemic circulation, flavanones undergo significant metabolism in the intestines and liver.[6][7][8] Key metabolic pathways include enzymatic hydrolysis of glycosides, glucuronidation, and sulfation, which facilitate their excretion.[6][7]
-
Efflux back into the GI Tract: ATP-binding cassette (ABC) transporters, such as BCRP (ABCG2), can actively pump flavanone metabolites from intestinal cells back into the lumen, further reducing absorption.[9][10]
-
Role of Gut Microbiota: The composition of an individual's gut microbiota can significantly influence the metabolism of flavanone glycosides into their more absorbable aglycone forms.[2][3][11] Variations in gut flora can lead to high inter-individual differences in bioavailability.[3][12]
Q2: What are the main strategies to improve the oral bioavailability of flavanones for our in vivo studies?
Several strategies can be employed, broadly categorized into formulation-based approaches and co-administration strategies.
-
Formulation Strategies: These aim to improve the solubility, dissolution rate, and stability of flavanones.
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution and can enhance cellular uptake.[1][13][14][15][16][17] Common nanoformulations include:
-
Nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles).[13][15][18]
-
Liposomes: Phospholipid vesicles that can encapsulate flavanones.[13][15][18]
-
Nanoemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations that form fine emulsions in the GI tract.[13][16]
-
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate flavanones, forming inclusion complexes with enhanced water solubility.[2][19][20][21][22]
-
Solid Dispersions: Dispersing the flavanone in a water-soluble carrier can improve its dissolution rate.[1]
-
Micronization: Reducing the particle size to the micrometer level can also improve bioavailability.[23][24]
-
-
Co-administration Strategies: These involve administering the flavanone with other compounds that can modulate its absorption and metabolism.
-
Co-administration with other Flavonoids: Some flavonoids, like quercetin, can inhibit the activity of efflux transporters (e.g., BCRP), thereby increasing the absorption of other flavanones like hesperetin (B1673127).[9][10]
-
Co-administration with Bioenhancers: Compounds like piperine (B192125) (from black pepper) can inhibit metabolic enzymes, slowing down the breakdown of flavanones and increasing their systemic exposure.[1]
-
Q3: Which flavanone form should I use in my experiments: the glycoside (e.g., hesperidin) or the aglycone (e.g., hesperetin)?
The choice depends on your research question. Flavanone glycosides are the naturally occurring forms in citrus fruits.[6] However, their absorption is often slower as they typically require hydrolysis by gut microbiota in the colon to release the absorbable aglycone.[25][26] The aglycones are generally more readily absorbed.[27] For some applications, enzymatic modification of the glycoside to a more absorbable form, like converting hesperidin to hesperetin-7-glucoside, has been shown to significantly increase bioavailability.[28]
Troubleshooting Guides
Issue: Inconsistent results in in vivo pharmacokinetic studies.
-
Possible Cause: High inter-individual variation in gut microbiota composition affecting flavanone metabolism.[3][29]
-
Troubleshooting Steps:
-
Increase the number of animals per group to improve statistical power.
-
Consider pre-treating animals with antibiotics to create a more uniform gut environment (note: this will also eliminate the microbes necessary for glycoside hydrolysis).
-
If using glycosides, consider co-administering probiotics to promote a more consistent gut flora.[2]
-
Whenever possible, use the aglycone form of the flavanone to bypass the microbial hydrolysis step.
-
Issue: The chosen formulation strategy is not significantly improving bioavailability.
-
Possible Cause: The formulation may not be optimized, or it may not be addressing the primary barrier to absorption for your specific flavanone.
-
Troubleshooting Steps:
-
Characterize the formulation: Ensure proper particle size, encapsulation efficiency, and stability of your formulation.
-
Evaluate different formulation types: If a nanoemulsion is not effective, consider a cyclodextrin (B1172386) complex or a solid dispersion.
-
Combine strategies: Consider combining a formulation strategy with a co-administration strategy. For example, use a nanoformulation of the flavanone and co-administer it with an inhibitor of metabolic enzymes.
-
Quantitative Data Summary
The following tables summarize quantitative data on the enhancement of flavanone bioavailability from various studies.
Table 1: Enhancement of Naringenin (B18129) Bioavailability
| Strategy | Model | Key Findings | Reference |
| Complexation with Hydroxypropyl-β-cyclodextrin (HPβCD) | Rats | 7.4-fold increase in AUC and 14.6-fold increase in Cmax compared to naringenin alone. | [20][21][22] |
| Nano-delivery system (polymeric) | - | Enhanced oral bioavailability and anticancer efficacy. | [13] |
| Lipid nanoemulsions | Mouse model of inflammation | Enhanced bioavailability and solubility. | [13] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | - | Higher drug release rate and significantly increased area under the concentration curve. | [13] |
Table 2: Enhancement of Hesperidin/Hesperetin Bioavailability
| Strategy | Model | Key Findings | Reference |
| Enzymatic conversion to hesperetin-7-glucoside | Humans | 2-fold higher AUC and 4-fold higher Cmax compared to natural hesperidin in orange juice. | [28] |
| Micronization (5.1 µm particle size) | Humans | 2-fold increase in bioavailability compared to conventional hesperidin (32.8 µm). | [23] |
| Encapsulation in Gum Arabic | Humans | Increased bioavailability despite larger particle size than conventional hesperidin, suggesting improved dispersion is key. | [23] |
| Co-administration with quercetin | In vitro (Caco-2 cells) | Up to 2-fold increase in the basolateral transport of hesperetin metabolites. | [9] |
| Electrospun nanofibers | In vitro | Over 8-fold improvement in solubility and over 9-fold better transmucosal penetration. | [24] |
Experimental Protocols
Protocol 1: Preparation of a Flavanone-Cyclodextrin Inclusion Complex
This protocol is a representative method for preparing a flavanone-cyclodextrin complex to enhance solubility.
-
Preparation of Cyclodextrin Solution: Dissolve hydroxypropyl-β-cyclodextrin (HPβCD) in distilled water to a desired concentration (e.g., a 1:2 to 1:4 molar ratio of flavanone to cyclodextrin).[19]
-
pH Adjustment (Optional but recommended): Adjust the pH of the cyclodextrin solution to an alkaline range (e.g., pH 11.5-12) using an organic base like triethylamine (B128534) to improve flavanone solubility.[19]
-
Addition of Flavanone: Slowly add the flavanone powder to the cyclodextrin solution while continuously stirring.
-
Complexation: Continue stirring the mixture at a constant temperature for 2-10 hours to allow for complete inclusion complex formation.[19]
-
Drying: Dry the resulting solution to obtain the powdered flavanone-cyclodextrin inclusion complex. Methods such as freeze-drying, spray-drying, or vacuum drying can be used.[19]
-
Characterization: Characterize the complex for encapsulation efficiency and dissolution properties.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the in vivo pharmacokinetics of a flavanone formulation.
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week prior to the experiment.[30]
-
Fasting: Fast the animals overnight (approximately 12 hours) with free access to water before dosing.[30]
-
Dosing: Administer the flavanone formulation (e.g., a suspension in 0.5% carboxymethylcellulose or the prepared formulation) orally via gavage at a predetermined dose.[30]
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the flavanone and its major metabolites using a validated analytical method, such as HPLC-MS/MS.[30]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Visualizations
Caption: General metabolic pathway of flavanones in the body.
Caption: Workflow for developing and testing bioavailability enhancement strategies.
References
- 1. inhealthnature.com [inhealthnature.com]
- 2. Optimal Bioavailability of Hesperidin. [greenskybio.com]
- 3. Concentration and solubility of flavanones in orange beverages affect their bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-conferences.org [bio-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 17. mdpi.com [mdpi.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. CN112516331A - Method for improving water solubility and bioavailability of hesperidin - Google Patents [patents.google.com]
- 20. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dspace.mit.edu [dspace.mit.edu]
- 22. keio.elsevierpure.com [keio.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
- 24. Improving Solubility and Permeability of Hesperidin through Electrospun Orange-Peel-Extract-Loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Absorption, metabolism and excretion of flavanones from single portions of orange fruit and juice and effects of anthropometric variables and contraceptive pill use on flavanone excretion | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. orbit.dtu.dk [orbit.dtu.dk]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
Minimizing side-product formation in flavanone synthesis
Welcome to the Technical Support Center for Flavanone (B1672756) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing flavanone synthesis and troubleshooting common experimental challenges, with a primary focus on minimizing side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for flavanone synthesis?
A1: The most prevalent and versatile method for synthesizing flavanones is a two-step process. It begins with the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate. This is followed by an intramolecular cyclization (an oxa-Michael addition) of the chalcone (B49325) to yield the flavanone. This cyclization can be catalyzed by either acid or base.[1][2]
Q2: My cyclization reaction is not going to completion, and I have a significant amount of starting chalcone left. How can I improve the conversion rate?
A2: Incomplete cyclization is a common issue as the chalcone-flavanone conversion is often an equilibrium process. To drive the reaction toward the flavanone, you can:
-
Increase Reaction Time: Some cyclizations, especially under mild conditions, can take several hours to reach completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until the chalcone spot disappears or is minimized.
-
Adjust Catalyst Concentration: The concentration of the acid or base catalyst is critical. For acid catalysis, a mixture of sulfuric acid and glacial acetic acid has been shown to be effective.[4] For base catalysis, piperidine (B6355638) or sodium acetate (B1210297) can be used, but the choice of base can be substrate-dependent.[2]
-
Increase Temperature: Gently heating the reaction mixture (refluxing) can often provide the energy needed to overcome the activation barrier for cyclization.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields by efficiently promoting the cyclization.[5]
Q3: I am observing a side-product that appears to be a flavone (B191248). How can I prevent its formation?
A3: Flavone formation occurs when the flavanone intermediate is oxidized. This is more likely to happen under certain reaction conditions. To minimize flavone formation:
-
Avoid Harsh Oxidizing Conditions: If your cyclization does not require an oxidant, ensure your reagents and solvents are free from oxidizing impurities. Some methods that use reagents like iodine are specifically designed to produce flavones and should be avoided if the flavanone is the desired product.[6]
-
Use Milder Catalysts: Strong bases or acids at high temperatures can sometimes promote oxidation. Consider using milder conditions, such as acetic acid or sodium acetate.[1][5]
-
Control the Atmosphere: If sensitivity to air is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation of the flavanone.
Q4: What are aurones and how can I avoid their formation?
A4: Aurones are structural isomers of flavones, characterized by a 5-membered ring instead of the 6-membered ring of flavanones. They can form as side-products from 2'-hydroxychalcones, particularly under oxidative conditions, such as during the Algar-Flynn-Oyamada reaction which uses hydrogen peroxide.[7] The presence of an electron-withdrawing substituent on the B-ring of the chalcone can also favor aurone (B1235358) formation over flavanone.[8] To avoid aurones, it is best to use non-oxidative cyclization methods.
Troubleshooting Guides
Issue 1: Side-Products from the Initial Claisen-Schmidt Condensation
Problem: My reaction mixture for the 2'-hydroxychalcone synthesis is complex, and I'm having trouble isolating the desired precursor.
Possible Causes & Solutions:
-
Self-Condensation of the Ketone: The enolate of the 2'-hydroxyacetophenone can react with another molecule of itself.
-
Troubleshooting: Slowly add the acetophenone (B1666503) to a mixture of the benzaldehyde and the base. This ensures a low concentration of the enolizable ketone, favoring the reaction with the non-enolizable aromatic aldehyde.[9]
-
-
Cannizzaro Reaction of the Aldehyde: Under strongly basic conditions, the aromatic benzaldehyde (which cannot enolize) can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[5][9]
-
Troubleshooting: Use milder basic conditions or a lower concentration of the base. Adding the base slowly to the reaction mixture can also help.[5]
-
-
Michael Addition: The enolate of the acetophenone can add to the α,β-unsaturated system of the newly formed chalcone product.
-
Troubleshooting: Use a slight excess of the aldehyde to ensure the ketone's enolate is consumed in the Claisen-Schmidt condensation. Lowering the reaction temperature can also disfavor the Michael addition.[4]
-
Issue 2: Low Yield or Incomplete Cyclization to Flavanone
Problem: The conversion of my purified 2'-hydroxychalcone to the flavanone is low.
Possible Causes & Solutions:
-
Unfavorable Equilibrium: The chalcone-flavanone equilibrium may lie on the side of the chalcone under your current conditions.
-
Troubleshooting: Experiment with different catalytic systems. Some chalcones cyclize more efficiently under acidic conditions, while others favor basic conditions. A comparative study showed that for some substrates, piperidine in water gave high yields (74-93%), whereas acid-catalyzed methods gave modest yields (~11-13%).[2]
-
-
Steric Hindrance: Bulky substituents on the chalcone can hinder the intramolecular cyclization.
-
Troubleshooting: More forcing conditions may be necessary, such as higher temperatures or longer reaction times. Microwave-assisted synthesis can be particularly effective in these cases.[5]
-
-
Sub-optimal Solvent: The choice of solvent can influence the reaction rate and equilibrium.
-
Troubleshooting: Alcohols like ethanol (B145695) or methanol (B129727) are commonly used.[2] However, for acid-catalyzed reactions, glacial acetic acid has also been shown to be an effective solvent and catalyst.[5]
-
Data Presentation: Comparison of Cyclization Conditions
The choice of catalyst and reaction conditions significantly impacts the efficiency of the chalcone-to-flavanone cyclization. Below is a summary of yields obtained under various catalytic systems.
Table 1: Comparison of Catalytic Systems for Flavanone Synthesis from 2'-Hydroxychalcones
| 2'-Hydroxychalcone Substituent | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| Unsubstituted | Methane Sulphonic Acid | Acetic Acid | Reflux | 2 hr | Good (unspecified) | [3] |
| Unsubstituted | H₂SO₄ / Acetic Acid (4:1) | Methanol | 90°C | 6 hr | ~65% | [4] |
| Unsubstituted | Piperidine | Water | Reflux | 24 hr | 93% | [2] |
| 4'-Methoxy | Acetic Acid (Microwave) | Acetic Acid | 100°C | 30 min | 55% | [5] |
| 4'-Methoxy | Sodium Acetate | Methanol | Reflux | 24 hr | 49% | [2] |
| 4'-Hydroxy, 3'-Methoxy | Acetic Acid (Microwave) | Acetic Acid | 100°C | 30 min | 73% | [5] |
| Various Substituents | Pd(TFA)₂ / Cu(OAc)₂ then HCl | DMSO then Ethyl Acetate | 100°C | 15 hr then 24 hr | 29-79% | [10] |
Note: Yields are highly substrate-dependent, and direct comparison should be made with caution unless the same starting chalcone is used.
Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization of 2'-Hydroxychalcone
This protocol is a general method for the acid-catalyzed cyclization to form a flavanone.
Materials:
-
2'-Hydroxychalcone (1.0 mmol)
-
Glacial Acetic Acid (5 mL)
-
Concentrated Sulfuric Acid (1.25 mL)
-
Methanol
-
Crushed Ice
-
Deionized Water
Procedure:
-
In a 50 mL round-bottom flask, dissolve the 2'-hydroxychalcone (1.0 mmol) in 5 mL of glacial acetic acid.
-
With stirring, slowly add 1.25 mL of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture in a water bath at 90°C for 6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane (B92381):ethyl acetate mobile phase).
-
Once the reaction is complete, cool the flask to room temperature and pour the mixture slowly into a beaker containing 100 g of crushed ice with vigorous stirring.
-
Collect the precipitated crude flavanone by vacuum filtration.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude Flavanone
-
Silica (B1680970) Gel (100-200 mesh)
-
Hexane (non-polar eluent)
-
Ethyl Acetate (polar eluent)
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into a chromatography column to create a packed bed.
-
Load the Sample: Dissolve the crude flavanone in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15 hexane:ethyl acetate).
-
Collect Fractions: Collect the eluent in separate fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure flavanone.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified flavanone.
Visualizations
References
- 1. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Flavanone Extraction from Natural Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of flavanone (B1672756) extraction from natural products.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a solvent for flavanone extraction?
A1: The choice of solvent is critical and depends primarily on the polarity of the target flavanones.[1][2] Less polar flavanones (aglycones) are more soluble in solvents like acetone, chloroform (B151607), and diethyl ether, while more polar forms (glycosides) require polar solvents like ethanol (B145695), methanol (B129727), or their aqueous mixtures.[1][2] Ethanol is often preferred as it is a low-toxicity, food-grade solvent.[3] Adding water to ethanol or methanol can improve the extraction efficiency for glycosylated flavonoids.[2][4]
Q2: What are the most common modern techniques for flavanone extraction, and how do they compare to conventional methods?
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are replacing conventional methods like maceration and Soxhlet extraction.[5] These advanced methods offer higher extraction yields, reduced consumption of energy and toxic solvents, and shorter extraction times.[3][5] For instance, UAE uses ultrasonic waves to disrupt plant cells, enhancing solvent penetration and compound release.[6][7] MAE utilizes microwave energy to rapidly heat the solvent within the plant matrix, accelerating the extraction process.[8][9]
Q3: How does sample preparation affect extraction efficiency?
A3: Proper sample preparation is crucial for maximizing yield. The plant material should be dried and ground to a fine powder to increase the surface area for solvent contact.[10] A particle size smaller than 0.5 mm is often considered optimal for efficient extraction.[1]
Q4: My flavanone yield is consistently low. What are the most likely causes?
A4: Low yields can stem from several factors, including the use of a non-optimal solvent, incomplete extraction, or degradation of the target compounds.[10][11] It is essential to ensure the chosen solvent matches the polarity of the target flavanones and to optimize parameters like temperature, time, and the solid-to-liquid ratio. Additionally, performing multiple extraction cycles can ensure more complete recovery.[12]
Q5: How can I quantify the amount of flavanone in my extract?
A5: High-Performance Liquid Chromatography (HPLC) with Photo-Diode Array (PDA) and Mass Spectrometric (MS) detection is a common and reliable method for identifying and quantifying specific flavanones.[13][14] The compounds are typically analyzed as aglycones after acid hydrolysis of the extract, and their quantities are determined by comparing peak areas to those of commercial standards.[13]
Troubleshooting Guide
Problem 1: Low Extraction Yield
Q: I am experiencing a very low yield of my target flavanone. What steps can I take to improve it?
A: Low yield is a common issue that can be addressed by systematically evaluating your protocol. Consider the following factors:
-
Solvent Selection and Polarity: The solvent's polarity must match that of the target flavanone. Flavanone aglycones are less polar than their glycoside forms.[2] Using a solvent mixture, such as 50-80% ethanol in water, can often improve yields by extracting a broader range of compounds.[2][10]
-
Extraction Parameters: Temperature, time, and the solid-to-liquid ratio significantly impact efficiency.
-
Temperature: Increasing the temperature can enhance solubility, but excessive heat can degrade thermolabile flavanones.[10][15][16] An optimal range is often between 50-70°C.[10]
-
Time: Insufficient extraction time will result in incomplete recovery. Monitor the extraction over time to determine the optimal duration.[11]
-
Solid-to-Liquid Ratio: A higher ratio (more solvent) can improve extraction but may plateau and increase processing costs.[16] Ratios between 1:20 and 1:40 (g/mL) are common starting points.[10]
-
-
Sample Preparation: Ensure the plant material is finely ground to maximize surface area contact with the solvent.[1]
-
Number of Extractions: A single extraction is often insufficient. Performing two or three extraction cycles with fresh solvent can significantly increase the cumulative yield.[12]
Problem 2: Degradation of Target Flavanones During Extraction
Q: I suspect my target compounds are degrading during the extraction process. How can I prevent this?
A: Flavanones can be sensitive to heat, pH, and light.
-
Temperature Control: Many flavonoids are thermolabile and can decompose at high temperatures.[15][17] If you suspect thermal degradation, consider using a lower extraction temperature or employing non-thermal methods like Ultrasound-Assisted Extraction (UAE) at a controlled temperature.[6][10]
-
pH Management: The pH of the extraction solvent can affect the stability of flavonoids. While slightly acidic conditions (e.g., using 0.1% HCl in methanol) can sometimes improve extraction, extreme pH levels should be avoided.[1][10]
-
Light Protection: Photodegradation can occur with prolonged exposure to light. Store both the raw plant material and the resulting extracts in dark containers to minimize this effect.[10]
Problem 3: High Levels of Impurities in the Crude Extract
Q: My crude extract contains many impurities, making purification difficult. How can I obtain a cleaner extract?
A: High impurity levels are often due to poor solvent selectivity or the co-extraction of other compounds like chlorophylls (B1240455) and lipids.
-
Solvent Optimization: Test different solvents and solvent mixtures to find one that is more selective for your target flavanones. Acetone is sometimes cited as a highly selective solvent for flavonoids.[1]
-
Sequential Extraction: Perform a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before extracting the flavanones with a more polar solvent.[4]
-
Purification: Crude extracts almost always require purification. Macroporous resin column chromatography is a highly effective, scalable, and low-cost method for purifying flavonoids from crude extracts.[15][18] Other techniques include preparative HPLC and High-Speed Countercurrent Chromatography (HSCC).[10][19]
Data Presentation: Quantitative Extraction Parameters
Table 1: Comparison of Common Flavanone Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature.[7][20] | Simple, low cost, requires no specialized equipment.[7][21] | Time-consuming, low efficiency, requires large solvent volumes.[7][21] |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | More efficient than maceration. | Time-consuming, requires large solvent volumes, potential for thermal degradation of compounds.[22] |
| Ultrasound-Assisted (UAE) | Uses ultrasonic waves to create cavitation, disrupting cell walls.[6] | Reduced extraction time, lower solvent consumption, increased yield.[6] | Can generate heat, potentially degrading thermolabile compounds if not controlled.[6] |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and plant material directly. | Very fast, reduced solvent use, high efficiency.[8][9] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | Environmentally friendly, highly selective, solvent is easily removed.[23] | High initial equipment cost, may require a co-solvent (modifier) for polar compounds.[24][25] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Flavanones from Orange Peel
| Parameter | Optimized Value | Reference |
| Solvent | Ethanol:Water (4:1 v/v) | [26][27][28] |
| Temperature | 40 °C | [26][27][28] |
| Sonication Power | 150 W | [26][27][28] |
| Particle Size | 2 cm² | [27][28] |
| Resulting Yield | 10.9% | [27][28] |
| Hesperidin Conc. | 205.2 mg / 100g FW | [27][28] |
| Naringin Conc. | 70.3 mg / 100g FW | [27][28] |
Table 3: Optimized Parameters for Supercritical Fluid Extraction (SFE) of Flavonoids from Hops
| Parameter | Optimized Value | Reference |
| Co-solvent (Modifier) | 80% Ethanol | [24] |
| Modifier Amount | 50% | [24] |
| Temperature | 50 °C | [24] |
| Pressure | 25 MPa | [24] |
| Resulting Yield | 7.8 mg/g | [24] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavanones
This protocol is a general guideline based on optimized methods for extracting flavanones from citrus peel.[26][27][28]
-
Sample Preparation: Dry the plant material (e.g., orange peel) and grind it into a fine powder.
-
Solvent Preparation: Prepare the extraction solvent. An 80% ethanol solution (4:1 ethanol to water, v/v) is effective for citrus flavanones.[26][27][28]
-
Extraction:
-
Place a known amount of the powdered sample into a glass vessel.
-
Add the solvent at a specified solid-to-liquid ratio (e.g., 1:30 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction parameters. For citrus peel, optimal conditions are often around 40°C and 150 W sonication power.[26][27]
-
Sonicate for the optimized duration (e.g., 30-45 minutes).[16][29]
-
-
Separation: After extraction, separate the solid residue from the liquid extract by centrifugation or filtration.
-
Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator under reduced pressure.
-
Analysis: Re-dissolve the dried crude extract in a suitable solvent (e.g., methanol) for quantification by HPLC.[13]
Protocol 2: Post-Extraction Purification using Column Chromatography
This is a general protocol for purifying a crude flavanone extract.
-
Column Packing: Select an appropriate stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reversed-phase). Prepare a slurry of the stationary phase in a non-polar solvent (e.g., chloroform or hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the dried crude extract in a minimal amount of the initial mobile phase solvent and load it carefully onto the top of the packed column.[10]
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% chloroform).[10]
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5 v/v chloroform:methanol).[10] This allows for the separation of compounds based on their differing polarities.
-
-
Fraction Collection: Collect the eluent in small, separate fractions (e.g., 10-20 mL each).[10]
-
Fraction Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the pure target flavanone.[10][11]
-
Final Step: Combine the pure fractions and evaporate the solvent to obtain the isolated flavanone.[10]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. livetoplant.com [livetoplant.com]
- 3. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 16. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. scribd.com [scribd.com]
- 27. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]
- 28. Ultrasound-assisted extraction of polyphenols (flavanone glycosides) from orange (<em>Citrus sinensis</em> L.) peel [agris.fao.org]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Stereochemistry of Synthesized (S)-5,7-Diacetoxyflavanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental methods and supporting data for confirming the stereochemistry of synthesized (S)-5,7-Diacetoxyflavanone. By comparing key analytical techniques and providing detailed experimental protocols, researchers can confidently determine the enantiomeric purity and absolute configuration of their synthesized compounds.
The accurate determination of stereochemistry is a critical aspect of drug discovery and development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This guide focuses on three primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Circular Dichroism (CD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside the classical method of specific rotation measurement.
While specific experimental data for this compound is not widely available in the public domain, this guide utilizes data from its parent compound, (S)-Pinocembrin (5,7-dihydroxyflavanone), as a foundational reference. The principles and expected analytical trends are discussed in the context of the diacetylated derivative.
Comparative Analysis of Stereochemical Confirmation Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for enantiomeric separation, absolute configuration determination, or routine quality control. The following table summarizes the key performance indicators of the recommended techniques for the analysis of this compound.
| Analytical Technique | Parameter | Expected Value for this compound | Alternative/Reference Compound Data | Primary Application |
| Specific Rotation | [α] | Negative value | (2S)-Pinocembrin: -22.0° (c 1.67 mg/mL, DMSO)[1] | Confirmation of bulk enantiomeric excess |
| Chiral HPLC | Retention Time | Baseline separation of enantiomers | Pinocembrin (B1678385) enantiomers resolved on Chiralcel® AD-RH column[2] | Enantiomeric purity determination and quantification |
| Circular Dichroism (CD) | Cotton Effect | Positive Cotton effect in the 300-350 nm region | (2S)-Pinocembrin: Positive Cotton effect at 325 nm[1] | Absolute configuration determination |
| NMR Spectroscopy | Chemical Shift (δ) | Specific proton and carbon chemical shifts | General flavonoid chemical shift data available[2][3][4] | Structural confirmation and diastereomeric purity |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for flavanone (B1672756) analysis and can be adapted for this compound.
Specific Rotation Measurement
Objective: To determine the optical rotation of a solution of the synthesized compound and calculate the specific rotation. A negative value is expected for the (S)-enantiomer.
Instrumentation:
-
Polarimeter (e.g., Sodium D-line, λ = 589 nm)
-
1 dm polarimeter cell
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable solvent (e.g., DMSO, Methanol (B129727), or Chloroform) in a volumetric flask to a final concentration of 1 mg/mL.
-
Calibrate the polarimeter with the pure solvent.
-
Fill the 1 dm polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a constant temperature (e.g., 20°C or 25°C).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length in decimeters (1 dm)
-
Expected Outcome: Based on data for the parent compound (S)-pinocembrin, a negative specific rotation value is anticipated for this compound. The magnitude of the rotation may differ due to the presence of the acetyl groups.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the (S) and (R) enantiomers of 5,7-Diacetoxyflavanone and determine the enantiomeric excess (e.e.) of the synthesized sample.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Chiral stationary phase column (e.g., polysaccharide-based column such as Chiralpak® IA, IB, or AD-H)[5]
-
Solvent delivery system
Procedure (Normal Phase):
-
Column: Chiralpak® IA (or equivalent polysaccharide-based chiral column)
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm)
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.
-
Injection Volume: 5-20 µL
-
Analysis: Inject the sample and a racemic standard of 5,7-Diacetoxyflavanone. Identify the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100
Procedure (Reversed Phase):
-
Column: Chiralcel® AD-RH (or equivalent)[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient or isocratic elution may be used.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV or MS
-
Follow steps 6-8 from the normal phase procedure.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the absolute configuration of the synthesized flavanone by measuring its differential absorption of circularly polarized light.
Instrumentation:
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 0.1 cm or 1 cm path length)
-
UV-Vis spectrophotometer for determining concentration
Procedure:
-
Prepare a solution of the synthesized this compound in a suitable spectroscopic solvent (e.g., methanol or acetonitrile) at a concentration that gives an absorbance of approximately 1.0 at the λmax in the UV-Vis spectrum.
-
Record the CD spectrum over a wavelength range of at least 200-400 nm.
-
Record the spectrum of the solvent as a baseline and subtract it from the sample spectrum.
-
Analyze the sign of the Cotton effect at the relevant electronic transitions. For flavanones, the n → π* transition of the carbonyl group (around 320-330 nm) and the π → π* transitions of the aromatic rings (around 270-290 nm and 210-230 nm) are of interest.
Expected Outcome: For (S)-flavanones, a positive Cotton effect is generally observed for the n → π* transition.[1] Therefore, a positive Cotton effect in the 300-350 nm region would be indicative of the (S) configuration for 5,7-Diacetoxyflavanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the overall chemical structure of 5,7-Diacetoxyflavanone and to assess for the presence of any diastereomeric impurities if applicable. For enantiomeric analysis, a chiral derivatizing agent or a chiral solvating agent is required.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure for Structural Confirmation:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of 5,7-Diacetoxyflavanone. Key signals to observe include the protons of the flavanone core (H-2, H-3), the aromatic protons, and the methyl protons of the acetate (B1210297) groups.
Procedure for Enantiomeric Purity (using a Chiral Derivatizing Agent, e.g., Mosher's Acid):
-
React the synthesized flavanone with a chiral derivatizing agent (this is more applicable to flavanones with a free hydroxyl group, so for 5,7-diacetoxyflavanone, prior hydrolysis to pinocembrin might be necessary).
-
The reaction produces diastereomers which will have distinct signals in the NMR spectrum.
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (if the derivatizing agent contains fluorine).
-
Integrate the signals corresponding to the two diastereomers to determine the enantiomeric ratio.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the stereochemical confirmation process.
References
- 1. Inhibitory Effect of (2S)-Pinocembrin From Goniothalamus macrophyllus on the Prostaglandin E2 Production in Macrophage Cell Lines: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. researchgate.net [researchgate.net]
- 4. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Effects of Flavanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel antimicrobial agents. Flavanone (B1672756) derivatives, a class of polyphenolic compounds abundant in citrus fruits and other plants, have emerged as promising candidates due to their broad-spectrum antimicrobial activity. This guide provides a comprehensive comparison of the antimicrobial effects of various flavanone derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the research and development of new therapeutic strategies.
Quantitative Antimicrobial Activity of Flavanone Derivatives
The antimicrobial efficacy of flavanone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the reported MIC and MBC values for several flavanone derivatives against a range of Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains.
Table 1: Antimicrobial Activity of Flavanone Derivatives against Gram-Positive Bacteria
| Flavanone Derivative | Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Hesperetin | Staphylococcus aureus | 250 - 4000 | 8000 | [1][2] |
| Methicillin-resistant S. aureus (MRSA) | 31.25 | - | [3] | |
| Naringenin | Staphylococcus aureus | 125 - 250 | - | [2] |
| Methicillin-resistant S. aureus (MRSA) | - | - | [4] | |
| Pinocembrin | Staphylococcus aureus | 8 | - | [5] |
| Aeromonas hydrophila | 256 | 512 | [6] | |
| Liquiritigenin | Methicillin-resistant S. aureus (MRSA) | - | - | |
| Eriodictyol (B191197) | Staphylococcus aureus | - | - | [5] |
| Novel Flavanone Derivative | Methicillin-resistant S. aureus (MRSA) | 0.13 | - | [7] |
| Vancomycin-resistant S. aureus (VRSA) | 0.25 | - | [7] |
Table 2: Antimicrobial Activity of Flavanone Derivatives against Gram-Negative Bacteria
| Flavanone Derivative | Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Hesperetin | Escherichia coli | - | - | [8] |
| Naringenin | Escherichia coli | - | - | |
| Pinocembrin | Campylobacter jejuni | - | - | [9] |
| Liquiritigenin | Porphyromonas gingivalis | 62.5 | 125 | [10] |
| Eriodictyol | - | - | - |
Experimental Protocols
Accurate and reproducible data are paramount in antimicrobial research. The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, a standard procedure for evaluating the efficacy of antimicrobial agents.
Protocol: Broth Microdilution Method for MIC and MBC Determination
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile saline solution or growth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Flavanone Derivative Stock and Working Solutions:
-
Dissolve the flavanone derivative powder in a suitable sterile solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to prepare a working solution at a concentration twice the highest concentration to be tested.
3. Microtiter Plate Preparation and Inoculation:
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the flavanone derivative working solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate, discarding the final 100 µL from the last well. This will create a range of decreasing concentrations of the flavanone derivative.
-
Inoculate each well (except for the sterility control) with the prepared bacterial inoculum.
-
Include a growth control (broth with inoculum and solvent, but no flavanone) and a sterility control (broth only) on each plate.
4. Incubation and MIC Determination:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the flavanone derivative at which there is no visible bacterial growth.
5. MBC Determination:
-
Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spread the aliquots onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the flavanone derivative that results in a ≥99.9% reduction in the initial inoculum count.
Mechanisms of Antimicrobial Action and Signaling Pathways
Flavanone derivatives exert their antimicrobial effects through various mechanisms, often targeting multiple cellular processes simultaneously. Understanding these mechanisms is crucial for the rational design of more potent and specific antimicrobial agents.
Common Antimicrobial Mechanisms of Flavanones
Many flavanones share common mechanisms of action, including the disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.
Caption: General antimicrobial mechanisms of flavanone derivatives.
Specific Mechanism: Inhibition of Sortase A by Eriodictyol in S. aureus
Eriodictyol has been identified as a potent inhibitor of Sortase A (SrtA), a crucial enzyme in Gram-positive bacteria responsible for anchoring virulence factors to the cell wall.[6][7][9][11] By inhibiting SrtA, eriodictyol effectively reduces the pathogenicity of bacteria like S. aureus, including MRSA strains.
References
- 1. The Quest for Effective Natural Antibiotics: A Methodological Approach to Determining the Minimum Inhibitory Concentration of Plant Extracts [greenskybio.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Eriodictyol as a Potential Candidate Inhibitor of Sortase A Protects Mice From Methicillin-Resistant Staphylococcus aureus-Induced Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Frontiers | Eriodictyol as a Potential Candidate Inhibitor of Sortase A Protects Mice From Methicillin-Resistant Staphylococcus aureus-Induced Pneumonia [frontiersin.org]
- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eriodictyol as a Potential Candidate Inhibitor of Sortase A Protects Mice From Methicillin-Resistant Staphylococcus aureus-Induced Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of the Anti-inflammatory Effects of Flavanones: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of flavanones, a class of polyphenolic compounds, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited specific data on (S)-5,7-Diacetoxyflavanone, this document focuses on the broader class of flavanones, presenting experimental data from various in vivo models to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Flavonoids, including flavanones, are naturally occurring compounds found in plants and are known for their potential health benefits, including anti-inflammatory properties.[1][2][3] Their mechanism of action is multifaceted, often involving the modulation of pro-inflammatory gene expression and inhibition of enzymes involved in the inflammatory cascade.[2][4]
Comparative In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of several flavanone (B1672756) derivatives has been evaluated in vivo, primarily using models of acute inflammation such as 12-O-tetradecanoylphorbol-13-acetate (TPA) and arachidonic acid (AA) induced ear edema in rodents. These models are well-established for screening topical and systemic anti-inflammatory agents.
Below is a summary of the quantitative data from studies evaluating the anti-inflammatory effects of various flavanones compared to the standard NSAID, indomethacin (B1671933).
| Compound/Treatment | Animal Model | Dose/Concentration | Inhibition of Edema (%) | Reference |
| Flavanone D (vinylogous cyclized derivative) | TPA-induced mouse ear edema | Not Specified | 96.27 ± 1.93 | [5] |
| Indomethacin | TPA-induced mouse ear edema | Not Specified | 91.35 ± 0.47 | [5][6] |
| Natural Flavanone 1 | TPA-induced mouse ear edema | Not Specified | 66.67 ± 1.55 | [5][6] |
| Flavanone derivative 1d | TPA-induced mouse ear edema | Not Specified | 96.27 ± 1.93 | [6] |
| Analogue (2c) | TPA-induced mouse ear edema | Not Specified | 98.62 ± 1.92 | [1] |
| Analogue (2d) | TPA-induced mouse ear edema | Not Specified | 76.12 ± 1.74 | [1] |
| Analogue (1c) | TPA-induced mouse ear edema | Not Specified | 71.64 ± 1.86 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo inflammation models cited in this guide.
1. TPA-Induced Mouse Ear Edema
This model is widely used to assess the anti-inflammatory activity of topically applied compounds.
-
Animals: Male CD-1 mice.
-
Procedure:
-
A solution of TPA (1 µg) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
The test compound (flavanone solution) or the reference drug (e.g., indomethacin) is applied topically to the same ear shortly before or after the TPA application. The left ear typically serves as a negative control.
-
After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section of both ears is removed using a biopsy punch.
-
The weight of the ear punches is measured, and the difference in weight between the right (treated) and left (control) ear punches is calculated to quantify the extent of edema.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100
-
2. Arachidonic Acid (AA)-Induced Rat Ear Edema
This model helps to elucidate the mechanism of action, as AA is a key precursor in the biosynthesis of prostaglandins (B1171923) and leukotrienes.
-
Animals: Male Wistar rats.
-
Procedure:
-
A solution of arachidonic acid in a suitable solvent is applied topically to the right ear to induce inflammation.
-
The test compound or reference drug (e.g., diclofenac) is applied topically to the same ear.
-
Ear thickness is measured using a digital caliper before and at various time points after the induction of inflammation.
-
The difference in ear thickness before and after treatment is used to determine the level of edema.
-
The percentage of edema reduction is calculated based on the reduction in ear thickness in the treated group compared to the control group.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Flavanone Anti-inflammatory Action
Flavonoids, including flavanones, exert their anti-inflammatory effects through various mechanisms. A key mechanism is the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the enzymes involved in the production of inflammatory mediators like prostaglandins and leukotrienes.[7][8]
Caption: General signaling pathway for the anti-inflammatory action of flavanones.
Experimental Workflow for In Vivo Anti-inflammatory Studies
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound.
Caption: A typical experimental workflow for in vivo anti-inflammatory screening.
References
- 1. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory plant flavonoids and cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Anti-inflammatory Plant Flavonoids and Cellular Action Mechanisms [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Screening Anti-Inflammatory Effects of Flavanones Solutions - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Flavanone Analysis
This guide provides an objective comparison of common analytical methods for the quantification of flavanones, a class of polyphenolic compounds known for their health benefits. For researchers, scientists, and drug development professionals, selecting a reliable and validated analytical method is critical for ensuring data accuracy and reproducibility. This document details the cross-validation parameters of several key techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, outlining key parameters that must be evaluated.[2][3] These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ), which form the basis for ensuring reliable and defensible data.[2][4]
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure its suitability for a specific purpose. This workflow outlines the essential steps, from defining the analytical requirements to the ongoing monitoring of the method's performance, ensuring that the results are consistently reliable and accurate.
Caption: General Workflow for Analytical Method Validation.
Comparison of Analytical Methods for Flavanone Analysis
Several chromatographic and electrophoretic techniques are employed for the analysis of flavanones.[5] High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity.[6] Other significant methods include Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography (GC), Capillary Electrophoresis (CE), and High-Performance Thin-Layer Chromatography (HPTLC).[5][7][8] The choice of method depends on factors such as the complexity of the sample matrix, required sensitivity, and available instrumentation.
The following table summarizes the performance of these methods based on key validation parameters for the analysis of common flavanones like hesperidin (B1673128) and naringin (B1676962).
| Validation Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (with derivatization) | Capillary Electrophoresis (CE) | HPTLC |
| Linearity (r²) | > 0.999[9] | > 0.99[10] | Typically > 0.99 | > 0.99[11] | > 0.994[8] |
| Range (µg/mL) | 2.5 - 100[9] | 0.005 - 1.0 (Analyte dependent) | Analyte dependent, often ng/mL range | 0.1 - 25 (Analyte dependent) | 0.15 - 0.55[8] |
| Accuracy (Recovery %) | 98.0 - 105.3%[12] | 98.5 - 100.5%[13] | Typically 90 - 110% | 94.9 - 108.4%[11] | 98.5 - 101.5% |
| Precision (RSD %) | < 3%[6] | < 10%[14] | < 15% | < 1.6% (Migration time)[11] | < 2% |
| LOD (µg/mL) | 0.075[12] | < 0.001 (Analyte dependent) | ng/mL range, highly sensitive | 0.37 - 1.8[11] | 0.05 - 0.07[8] |
| LOQ (µg/mL) | 0.10[12] | < 0.005 (Analyte dependent) | ng/mL range, highly sensitive | 1.0 - 5.0 (Analyte dependent) | 0.15 - 0.20[8] |
Detailed Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for flavonoid analysis, offering robust and reproducible quantification.[6] It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.
Experimental Protocol: HPLC-UV for Hesperidin and Naringin
This protocol is adapted from a validated method for the simultaneous determination of naringin and hesperidin in citrus juices.[15][16]
-
Sample Preparation:
-
Centrifuge juice samples to remove solid particulates.
-
Filter the supernatant through a 0.45 µm nylon membrane filter prior to injection.[17]
-
Prepare calibration standards by dissolving naringin and hesperidin standards in an appropriate solvent (e.g., methanol (B129727) for naringin, DMSO for hesperidin) to create stock solutions.[17]
-
Perform serial dilutions of the stock solutions with the mobile phase to construct a calibration curve (e.g., 5-200 µg/mL).[17]
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C18 (4.6 mm × 250 mm, 5 µm particle size).[15][16]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and formic acid (21:78.8:0.2, v/v/v), adjusted to pH 2.5.[15][18]
-
Column Temperature: Room temperature.[15]
-
Injection Volume: 20 µL.[15]
-
Total Run Time: 15 minutes.[15]
-
Workflow for HPLC-Based Flavanone Analysis
This diagram illustrates the typical steps involved in analyzing flavanones using HPLC, from initial sample collection to final data analysis and quantification.
Caption: Workflow for HPLC-Based Flavanone Analysis.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher resolution, shorter analysis times, and superior sensitivity and selectivity compared to conventional HPLC.[5][19] This makes it ideal for analyzing complex matrices and quantifying trace-level compounds.[20]
Experimental Protocol: UPLC-MS/MS for Flavonoid Profiling
This protocol is based on a method for the analysis of flavonoids in plant extracts.[10]
-
Sample Preparation:
-
Accurately weigh 5.0 g of dry, powdered sample material.
-
Perform ultrasonic-assisted extraction with 100 mL of 70% (v/v) ethanol (B145695) for 30 minutes.[19]
-
Centrifuge the crude extract at 3000 x g for 5 minutes.
-
Filter the supernatant through a 0.45 µm PTFE filter before analysis.[19]
-
-
UPLC Conditions:
-
Column: Waters UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm particle size).[10]
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.[10]
-
Gradient Program: A typical gradient might be: 0-2 min, 90% A; 2-30 min, linear gradient to 50% A; 30-32 min, linear gradient to 5% A; hold for 2 min; return to initial conditions.[10]
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 5 µL.[10]
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each analyte.
-
Source Parameters: Optimized ion source gas, curtain gas, temperature, and ionspray voltage are required for maximum sensitivity.
-
Gas Chromatography (GC)
GC is a powerful separation technique, but its application for flavanones is limited by their low volatility and thermal instability.[21] A mandatory derivatization step is required to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers, making them amenable to GC analysis.[21][22] GC, especially when coupled with MS, provides excellent sensitivity and is a cost-effective alternative to LC-MS.[21][22]
Experimental Protocol: GC-MS for Flavonoid Analysis
-
Sample Preparation and Derivatization:
-
Extract flavonoids from the sample matrix using an appropriate solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and a catalyst (e.g., pyridine (B92270) or TMCS).
-
Heat the mixture (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
The resulting solution containing the volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives is injected into the GC-MS.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized compounds.
-
Injection Mode: Splitless injection for trace analysis.
-
MS Conditions: Electron Impact (EI) ionization at 70 eV. Data is acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification.
-
Workflow for GC-Based Flavanone Analysis
This diagram highlights the critical derivatization step required for GC analysis of non-volatile compounds like flavanones, a key difference from liquid chromatography methods.
Caption: Workflow for GC-Based Flavanone Analysis.
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an applied electric field. It offers high efficiency, short analysis times, and minimal sample and solvent consumption.[11] CE is a powerful alternative to HPLC, particularly for charged flavonoid species.[23]
Experimental Protocol: CE for Flavonoid Analysis
This protocol is based on a validated method for the analysis of flavonoids in propolis.[11]
-
Sample Preparation:
-
Extract the sample with a suitable solvent.
-
Dilute the extract with the running buffer.
-
Filter the sample through a 0.45 µm filter.
-
-
CE Conditions:
-
Capillary: Fused silica (B1680970) capillary.
-
Background Electrolyte (BGE): Borax buffer (e.g., 25 mM, pH 9.2).[11]
-
Separation Voltage: 15-25 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detector, typically at a wavelength where flavonoids exhibit strong absorbance (e.g., 280 nm).
-
Analysis Time: Analytes are typically separated within 15 minutes.[11]
-
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] ESTIMATION OF NARINGIN AND HESPERIDIN FROM CITRUS FRUITS BY HPTLC | Semantic Scholar [semanticscholar.org]
- 9. sciensage.info [sciensage.info]
- 10. UPLC-ESI-MS/MS Analysis and Evaluation of Antioxidant Activity of Total Flavonoid Extract from Paeonia lactiflora Seed Peel and Optimization by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetylated vs. Hydroxylated Flavanones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding how subtle structural modifications can impact the biological efficacy of flavonoid compounds is paramount. This guide provides an objective comparison of acetylated versus hydroxylated flavanones, focusing on how these chemical forms differ in physicochemical properties, biological activities, and their interaction with cellular signaling pathways. All quantitative data is supported by experimental findings to aid in the strategic design of future research and drug development initiatives.
Introduction: The Significance of Flavanone Modification
Flavanones are a subclass of flavonoids widely recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] Their basic structure consists of a C6-C3-C6 skeleton. The biological activity of these compounds is largely dictated by the functional groups attached to this skeleton, particularly hydroxyl (-OH) groups.[2] While hydroxylated flavanones possess intrinsic bioactivity, their therapeutic application is often hampered by poor bioavailability due to low lipophilicity and rapid metabolism.[3][4]
Acetylation—the process of introducing an acetyl functional group (-COCH₃)—is a key chemical modification strategy to overcome these limitations.[3] This modification masks the polar hydroxyl groups, thereby altering the molecule's physicochemical properties and, consequently, its biological performance.[5][6] This guide will dissect the key differences between these two forms to inform their application in therapeutic development.
Physicochemical and Pharmacokinetic Profile
The primary distinction between hydroxylated and acetylated flavanones lies in their polarity, which directly influences their solubility, stability, and bioavailability. Acetylation increases the lipophilicity of the parent flavonoid, a change that has profound implications for its absorption and distribution in biological systems.[5]
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Hydroxylated Flavanones (Parent Compound) | Acetylated Flavanones (Derivative) | Key Takeaway |
| Lipophilicity | Lower lipophilicity due to polar hydroxyl groups. | Higher lipophilicity as polar hydroxyl groups are masked by nonpolar acetyl groups.[5] | Acetylation enhances lipid solubility, which can improve cell membrane penetration.[6] |
| Stability | Hydroxyl groups are susceptible to oxidation, potentially leading to degradation. | Acetylation can protect hydroxyl groups, enhancing molecular stability against oxidative degradation.[3] | Acetylated forms are generally more stable, offering a potential advantage in formulation and storage. |
| Bioavailability | Generally low oral bioavailability due to extensive first-pass metabolism (e.g., glucuronidation and sulfation) in the intestine and liver.[4] | Significantly improved oral bioavailability. The increased lipophilicity enhances absorption, and the acetyl groups can be cleaved by cellular esterases to release the active parent compound intracellularly.[7] | Acetylation is a viable prodrug strategy to increase the systemic exposure of flavanones.[7] |
Comparative Biological Activity
The modification of hydroxyl groups directly impacts the interaction of flavanones with biological targets. While hydroxylation is often crucial for direct antioxidant effects, acetylation can lead to superior performance in cellular systems due to enhanced uptake and metabolic stability.
Antioxidant Activity
The antioxidant capacity of flavanones is strongly linked to the presence of free hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[2][8]
-
Hydroxylated Flavanones : These compounds are often potent direct antioxidants. For example, the aglycone naringenin (B18129) shows significantly higher radical scavenging activity than its glycoside form, naringin, where a sugar moiety blocks a hydroxyl group.[8] The antioxidant capacity increases with the number of available hydroxyl groups.[2]
-
Acetylated Flavanones : By masking the free hydroxyl groups, acetylation typically reduces or eliminates the direct radical-scavenging activity.[9] However, their enhanced bioavailability means that a higher concentration of the parent compound can be delivered into the cell, where esterases can cleave the acetyl groups, releasing the active, hydroxylated form. This can result in a more potent cellular antioxidant effect.
Table 2: Comparative Antioxidant Activity of Naringenin vs. Naringin
| Compound | Form | Assay | Result | Reference |
| Naringenin | Aglycone (Hydroxylated) | Hydroxyl & Superoxide Radical Scavenging | Higher efficiency | [8] |
| Naringin | Glycoside (Blocked Hydroxyl) | Hydroxyl & Superoxide Radical Scavenging | Lower efficiency | [8] |
| Naringenin | Aglycone (Hydroxylated) | Metal Chelation | More active chelator | [8] |
| Naringin | Glycoside (Blocked Hydroxyl) | Metal Chelation | Less active chelator | [8] |
| Naringenin | Aglycone (Hydroxylated) | Lipid Peroxidation Protection | Greater effectiveness | [8] |
| Naringin | Glycoside (Blocked Hydroxyl) | Lipid Peroxidation Protection | Less effectiveness | [8] |
Note: This table compares the hydroxylated aglycone to its glycoside, which serves as a proxy for understanding the importance of the free hydroxyl group, similar to how acetylation would mask it.
Anti-inflammatory Activity
Flavanones exert anti-inflammatory effects by modulating key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[10][11]
-
Hydroxylated Flavanones : Hesperetin, a hydroxylated flavanone, has been shown to reduce the expression of inflammatory mediators like TLR4, p-NF-κB, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2).[11][12] However, its efficacy can be limited by poor bioavailability.
-
Acetylated Flavanones : Studies suggest that acylation can improve the anti-inflammatory activity of flavonoids by up to 30 times, largely due to increased lipophilicity and cellular uptake.[13] The enhanced ability to cross cell membranes allows for more effective interaction with intracellular inflammatory targets.
Anticancer Activity
The potential of flavanones as chemopreventive agents has been extensively studied. Acetylation has emerged as a powerful strategy to boost their anticancer efficacy. Acetylated derivatives often show enhanced inhibition of cancer cell proliferation and migration compared to their parent compounds.[3][14] This is attributed to improved cellular uptake and metabolic stability, leading to higher intracellular concentrations.[3]
Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Flavanones and Their Acetylated Derivatives
| Compound | Parent Flavanone IC₅₀ (HCT-116 cells) | Acetylated Derivative IC₅₀ (HCT-116 cells) | Fold Change in Potency | Reference |
| Kaempferol | 34.85 µM | 28.53 µM (4Ac-K) | ~1.22x | [3] |
| Quercetin | 23.45 µM | 15.66 µM (5Ac-Q) | ~1.50x | [3] |
| Apigenin * | > 160 µM | 40.51 µM (3Ac-A) | > 3.9x | [3] |
*Note: Kaempferol, Quercetin (flavonols), and Apigenin (flavone) are included to illustrate the broader trend of acetylation enhancing anticancer activity, as comprehensive comparative data on flavanones specifically was limited in the cited study. The principle remains the same.
A study on 5-demethyltangeretin (5-DTAN), a polymethoxyflavonoid, and its acetylated form (5-ATAN) found the IC₅₀ value against PC-3 cancer cells was 11.8 µM for 5-DTAN and 5.1 µM for 5-ATAN, demonstrating a 2.3-fold increase in potency upon acetylation.[7]
Modulation of Cellular Signaling Pathways
Both hydroxylated and acetylated flavanones can modulate critical cell signaling pathways involved in cell survival, proliferation, and inflammation, including PI3K/Akt, MAPK, and NF-κB.[1][15][16] The enhanced bioavailability of acetylated flavanones may lead to a more profound and sustained modulation of these pathways. For instance, by more effectively reaching intracellular targets, acetylated compounds can more potently inhibit kinases or transcription factors that drive disease progression.[17]
References
- 1. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5280functionalmed.com [5280functionalmed.com]
- 11. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of Flavanones in Animal Models: A Comparative Guide
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the preclinical efficacy, toxicity, and pharmacokinetic profiles of a representative flavanone (B1672756) and a standard cytotoxic agent. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key in vivo studies.
Comparative Efficacy in Colorectal Cancer Xenograft Models
The in vivo antitumor activity of 2'-Hydroxyflavanone and 5-Fluorouracil (B62378) has been evaluated in mouse xenograft models of human colorectal cancer. The following table summarizes their efficacy.
Table 1: In Vivo Efficacy Against Colorectal Cancer Xenografts
| Parameter | 2'-Hydroxyflavanone (2'-HF) | 5-Fluorouracil (5-FU) |
| Animal Model | Nude mice with colorectal cancer cell xenografts | Nude mice with colorectal cancer cell xenografts (e.g., SW620, DLD-1)[1] |
| Dosage & Route | Oral administration[2] | Intraperitoneal injection (e.g., 30 mg/kg, thrice weekly)[1] |
| Tumor Growth Inhibition | Demonstrates inhibition of subcutaneous tumor growth.[3] | Significant tumor growth inhibition; for example, 36% inhibition in SW620 xenografts as a monotherapy.[1] |
| Mechanism of Action | Induces caspase-mediated apoptosis, upregulates p21, and decreases the expression of anti-apoptotic Bcl-2 family proteins.[3] It also inhibits the STAT3 and Akt signaling pathways.[3] | Inhibits thymidylate synthase, leading to disruption of DNA synthesis.[4] |
Comparative Toxicity Profiles in Animal Models
The safety profile of an investigational compound is critical. This section compares the reported toxicity of 2'-Hydroxyflavanone and 5-Fluorouracil in mice.
Table 2: Comparative Toxicity in Mice
| Parameter | 2'-Hydroxyflavanone (2'-HF) | 5-Fluorouracil (5-FU) |
| General Toxicity | Noted to have no overt toxicity towards normal tissues.[5] | Can cause significant side effects, including myelosuppression and gastrointestinal damage.[6] |
| Effect on Body Weight | No significant adverse effects on animal weight reported in cited studies. | Can lead to severe body weight loss, which is a key indicator of toxicity.[6] |
| Organ-Specific Toxicity | Specific organ toxicity data is limited in the reviewed literature. | Known to induce damage to the small and large intestines.[6] It can also be clastogenic in bone marrow cells.[7] |
| Mortality | No mortality reported at therapeutic doses. | Can be lethal at higher doses, with mortality observed within two weeks of administration in some studies.[6] |
Comparative Pharmacokinetics in Animal Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development as a therapeutic agent.
Table 3: Comparative Pharmacokinetics in Mice
| Parameter | 2'-Hydroxyflavanone (2'-HF) | 5-Fluorouracil (5-FU) |
| Administration Route | Oral | Intravenous or Intraperitoneal |
| Tmax (Time to Peak Concentration) | 5 minutes[8] | Not explicitly stated, but rapid distribution is implied. |
| Cmax (Peak Plasma Concentration) | 185.86 ng/mL (at 10 mg/kg)[8] | Varies with dose; for example, a C0 of 35.8 mg/L was observed with a 40 mg/kg intravenous dose.[3] |
| Half-life (t1/2) | 97.52 minutes[8] | Approximately 15.8 minutes for free 5-FU.[3] |
| Metabolism | As a flavonoid, it is expected to undergo Phase II metabolism (glucuronidation and sulfation) in the small intestine and liver. | Rapidly catabolized in the liver. |
Experimental Protocols
Colorectal Cancer Xenograft Model
This protocol outlines the establishment and use of a human colorectal cancer xenograft model in immunodeficient mice to evaluate the in vivo efficacy of anticancer compounds.
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, SW620) are cultured in appropriate media and conditions until they reach approximately 80% confluency.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation:
-
Cells are harvested, washed with PBS, and resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 5 x 10^6 to 1 x 10^7 cells per 50 µL.
-
The cell suspension is injected subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
2'-Hydroxyflavanone: Administered orally (e.g., daily) at a specified dose.
-
5-Fluorouracil: Administered via intraperitoneal injection (e.g., on a scheduled cycle) at a specified dose.
-
Control Group: Receives the vehicle used to dissolve the test compounds.
-
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.
In Vivo Toxicity Assessment
This protocol describes a general procedure for assessing the toxicity of an experimental anticancer agent in mice.
-
Animal Model: Healthy mice (e.g., BALB/c) are used.
-
Dosing: The test compound is administered to different groups of mice at various dose levels, including a vehicle control group. The route of administration should be consistent with the intended clinical use.
-
Observation: Animals are monitored daily for clinical signs of distress, including changes in behavior, posture, and activity.
-
Body Weight: Body weight is measured at the beginning of the study and regularly thereafter (e.g., daily or every other day). Significant weight loss is a key sign of toxicity.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for analysis of blood cell counts and serum biochemical parameters to assess organ function (e.g., liver and kidney).
-
Histopathology: Major organs are collected, fixed in formalin, and processed for histological examination to identify any pathological changes.
Pharmacokinetic Analysis
This protocol provides a framework for determining the pharmacokinetic profile of a compound in mice.
-
Animal Model: Mice (e.g., BALB/c) are used. For some studies, catheterized animals may be used for ease of blood sampling.
-
Dosing: The compound is administered as a single dose via the intended route (e.g., oral for 2'-HF, intravenous for 5-FU).
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 2, 5, 10, 30, 60, 120, 240 minutes).
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and half-life, using non-compartmental analysis.
Visualizations
Signaling Pathway of 2'-Hydroxyflavanone
References
- 1. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of 2’-hydroxyflavanone towards lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 5. 2'-Hydroxyflavanone: A novel strategy for targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for (S)-5,7-Diacetoxyflavanone
This document provides essential safety and logistical information for the proper disposal of (S)-5,7-Diacetoxyflavanone, a compound often used by researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory waste management protocols.
Hazard Assessment and Waste Classification
Based on its nature as a solid organic chemical with unknown long-term effects, it should be classified as chemical waste for disposal.
Table 1: Waste Classification for this compound
| Property | Classification | Handling Precaution |
| Physical State | Solid | Avoid generating dust. |
| Chemical Class | Organic (Acetylated Flavanoid) | Segregate from incompatible waste streams such as strong acids, bases, and oxidizers. |
| Assumed Hazard | Potentially Hazardous Chemical Waste | Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid direct contact with skin and eyes and inhalation of any dust. |
| Disposal Route | Hazardous Waste Collection | Must be disposed of through an accredited hazardous waste management service. |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Safety Goggles: To protect eyes from any airborne particles.
-
Chemical-Resistant Gloves: Nitrile or latex gloves are suitable for handling solid chemicals.
-
Laboratory Coat: To protect skin and clothing from contamination.
Step-by-Step Disposal Protocol
The following protocol outlines the detailed steps for the safe disposal of this compound.
Step 1: Waste Collection
-
Collect waste this compound in a dedicated waste container at the point of generation[5].
-
Do not mix this waste with other types of waste, especially liquids or incompatible chemicals[5].
Step 2: Container Selection
-
Use a container that is in good condition, free from leaks or cracks, and has a secure, screw-on lid[5][6].
-
The container must be chemically compatible with the waste. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
If reusing a container, ensure it is clean and that any previous labels are completely removed or defaced to avoid confusion[6][7].
Step 3: Labeling the Waste Container
-
Properly label the waste container immediately upon starting waste accumulation.
-
The label must include the following information[3]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The approximate quantity of the waste
-
The date when the waste was first added to the container
-
The name and contact information of the generating researcher or laboratory
-
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory[5].
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste[5][6].
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Follow their specific procedures for waste pickup requests. Do not attempt to transport the waste off-site yourself.
Table 2: Summary of Disposal Procedures
| Step | Action | Key Requirements |
| 1. Collection | Place waste in a dedicated container at the point of generation. | Segregate from other waste streams. |
| 2. Container | Use a clean, compatible container with a secure lid. | HDPE or glass; no leaks or cracks. |
| 3. Labeling | Affix a "Hazardous Waste" label with complete and accurate information. | Full chemical name, quantity, date, and generator contact information. |
| 4. Storage | Store in a designated satellite accumulation area. | Secure, segregated, and container always closed when not in use. |
| 5. Disposal | Contact EHS or a certified contractor for pickup. | Follow institutional procedures for hazardous waste removal. |
Spill and Emergency Procedures
In the event of a spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or if there is a risk of airborne dust, evacuate the area.
-
Secure the Area: Prevent access to the spill area.
-
Cleanup (for small spills):
-
Wear appropriate PPE.
-
Carefully sweep the solid material into a designated waste container. Avoid creating dust. If necessary, lightly moisten the material with water to minimize dust generation.
-
Wipe the area with a damp cloth.
-
Dispose of all cleanup materials (e.g., contaminated cloths, dustpan) as hazardous waste.
-
-
Large Spills: For large spills, contact your institution's EHS or emergency response team for assistance.
Visual Guidance
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling (S)-5,7-Diacetoxyflavanone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (S)-5,7-Diacetoxyflavanone, a flavanone (B1672756) with potential antimicrobial activity. The focus is on procedural, step-by-step guidance to ensure safe handling, from receipt to disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, related flavanones are generally considered to have low acute toxicity. However, potential risks may include skin and eye irritation, and possible harmful effects if ingested or inhaled as a fine powder. Therefore, a cautious approach to PPE is warranted.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Minimum Required PPE | Recommended Additional PPE |
| Receiving and Unpacking | • Nitrile gloves• Laboratory coat• Safety glasses with side shields | Not generally required. |
| Weighing and Handling Solid | • Nitrile gloves• Laboratory coat• Safety glasses with side shields | • Chemical splash goggles• Face shield (if not in a fume hood)• Disposable sleeve covers |
| Preparing and Handling Solutions | • Nitrile gloves• Laboratory coat• Chemical splash goggles | • Chemical-resistant apron• Double gloving (especially with organic solvents) |
| Procedures with Risk of Aerosolization | • All PPE listed above• Work must be conducted in a certified chemical fume hood or biological safety cabinet. | • Appropriate respiratory protection (consult your institution's safety officer for selection). |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring safety. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for preparing a stock solution of this compound, a common procedure in a research setting.
Objective: To safely prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation and PPE: Before starting, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Don the appropriate PPE as outlined in Table 1 for handling solids and preparing solutions.
-
Weighing: Tare a clean, empty microcentrifuge tube on the analytical balance within the fume hood. Carefully weigh the desired amount of this compound powder into the tube. Use a spatula and handle the powder gently to avoid creating dust.
-
Dissolving: Add the calculated volume of DMSO to the tube containing the powder. Cap the tube securely.
-
Mixing: Vortex the tube until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Labeling: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.
-
Decontamination and Waste Disposal: Decontaminate the spatula and any other reusable equipment. Dispose of all contaminated disposable items, such as pipette tips and weighing paper, in the designated solid hazardous waste container.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials, including unused powder, gloves, weighing paper, and pipette tips, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your institution's EHS department.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.
By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure the safe handling of this compound in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
